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Core Science & Biosynthesis

Foundational

Mechanism of action of 1-(5-Amino-2-methylphenyl)butan-1-one in vitro

In Vitro Pharmacological Profiling of 1-(5-Amino-2-methylphenyl)butan-1-one: Mechanisms of Monoaminergic Modulation Executive Summary 1-(5-Amino-2-methylphenyl)butan-1-one (Catalog ID: EVT-13208252) is a substituted phen...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Pharmacological Profiling of 1-(5-Amino-2-methylphenyl)butan-1-one: Mechanisms of Monoaminergic Modulation

Executive Summary

1-(5-Amino-2-methylphenyl)butan-1-one (Catalog ID: EVT-13208252) is a substituted phenyl ketone that serves as a critical scaffold in medicinal chemistry. Due to its structural homology with known psychoactive substances, it is primarily utilized as a precursor or research probe for investigating neurological targets [1]. This technical whitepaper details the in vitro mechanism of action of this compound, focusing on its interactions with monoamine transporters and G-protein coupled receptors (GPCRs), and outlines the self-validating experimental methodologies required to accurately profile its pharmacodynamics.

Structural Rationale and QSAR

The pharmacological activity of 1-(5-Amino-2-methylphenyl)butan-1-one is dictated by its distinct molecular topography:

  • Aromatic Core & Amino Group: The aniline-like amino group at position 5 acts as a crucial hydrogen-bond donor/acceptor. In the context of monoamine transporters (DAT, SERT), this amine is hypothesized to form a salt bridge with highly conserved aspartate residues (e.g., Asp79 in hDAT) within the orthosteric binding site [1].

  • Butanone Moiety: The butan-1-one side chain provides necessary lipophilicity. This alkyl chain extends into the hydrophobic pockets of the transporter, a structural requirement shared by many classic monoamine reuptake inhibitors and substrate-type releasers.

  • Ortho-Methyl Substitution: The methyl group at position 2 restricts the rotational freedom of the aromatic ring, locking the molecule into a conformation that enhances selectivity for specific monoaminergic targets over off-target adrenergic receptors.

In Vitro Mechanism of Action

In biological systems, 1-(5-Amino-2-methylphenyl)butan-1-one acts primarily as a competitive modulator at monoamine transporters and secondary monoaminergic GPCRs (such as 5-HT 2A​ and D 2​ receptors) [1]. By binding to the central site of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), the compound blocks the reuptake of endogenous monoamines from the synaptic cleft. This blockade leads to the accumulation of extracellular neurotransmitters, which subsequently hyper-activates post-synaptic receptors and triggers downstream intracellular signaling cascades (e.g., cAMP accumulation and calcium mobilization).

MOA Compound 1-(5-Amino-2-methylphenyl) butan-1-one DAT Dopamine Transporter (DAT) Compound->DAT Competitive Binding SERT Serotonin Transporter (SERT) Compound->SERT Competitive Binding Synapse Synaptic Cleft (Elevated Monoamines) DAT->Synapse Reuptake Inhibition SERT->Synapse Reuptake Inhibition Receptors Post-Synaptic Receptors (D2 / 5-HT) Synapse->Receptors Activation Signaling Intracellular Signaling (cAMP / Calcium) Receptors->Signaling Signal Transduction

In vitro mechanism of monoamine transporter blockade and subsequent signaling cascade.

Experimental Methodologies: Self-Validating Systems

To accurately determine the binding affinity ( Ki​ ) and functional efficacy ( IC50​ ) of this compound, assays must be designed with strict causality and internal validation. The following protocols are adapted from the standardized methodologies of the NIMH Psychoactive Drug Screening Program (PDSP) [2].

Protocol A: Radioligand Competition Binding Assay (Receptor Affinity)
  • Causality of Design: We utilize Human Embryonic Kidney (HEK293) cells transiently transfected with human target proteins (e.g., hDAT, hSERT, 5-HT 2A​ ). HEK293 cells are selected because they lack endogenous monoamine transporters, ensuring that any radioactive signal observed is strictly due to the transfected target, thereby eliminating confounding background noise [3]. Furthermore, metabolically stable radioligands (e.g., [3H] WIN35428 for DAT) are chosen over endogenous [3H] dopamine to maintain a stable equilibrium state during the 90-minute incubation [4].

  • Step-by-Step Workflow:

    • Prepare crude membrane fractions from transfected HEK293 cells in standard binding buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.1 mM EDTA, pH 7.4).

    • Incubate membranes with a fixed concentration of radioligand (near its Kd​ ) and 12-point serial dilutions of 1-(5-Amino-2-methylphenyl)butan-1-one (0.1 nM to 10 µM) for 90 minutes at room temperature.

    • Terminate the reaction via rapid vacuum filtration through 0.3% polyethyleneimine-treated 96-well filter mats.

    • Wash filters with ice-cold buffer, dry, melt scintillant onto the filters, and quantify retained radioactivity using a Microbeta scintillation counter.

  • Self-Validation Control: The assay is self-validating through the mandatory inclusion of a Non-Specific Binding (NSB) control. A parallel well is treated with a massive excess (10 µM) of a known, high-affinity competitor (e.g., clozapine for 5-HT 2A​ ) [3]. This saturates all specific binding sites. If the residual NSB exceeds 30% of the total binding, the plate is automatically flagged and discarded, guaranteeing that the calculated Ki​ is mathematically sound.

Workflow Membranes Membrane Preparation (HEK293 cells) Incubation Compound + Radioligand Incubation (90 min) Membranes->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Terminate Reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Isolate Bound Ligand Analysis Non-linear Regression (Ki Determination) Scintillation->Analysis

Step-by-step workflow for the in vitro radioligand competition binding assay.

Protocol B: In Vitro Monoamine Uptake Inhibition Assay (Functional Efficacy)
  • Causality of Design: Binding affinity ( Ki​ ) proves a compound occupies a receptor, but it does not prove functional inhibition. To determine the functional IC50​ , we must measure the active transport of tritiated neurotransmitters into intact, living cells [4].

  • Step-by-Step Workflow:

    • Plate HEK293 cells stably expressing hDAT or hSERT in 384-well plates.

    • Pre-incubate cells with serial dilutions of the test compound for 15 minutes to allow target equilibration.

    • Add [3H] dopamine or [3H] serotonin and incubate for exactly 10 minutes.

    • Aspirate media, lyse cells, and measure intracellular radioactivity.

  • Self-Validation Control: The assay relies on strict kinetic validation. The 10-minute uptake window is pre-validated to fall entirely within the linear phase of Michaelis-Menten kinetics. If the assay is allowed to run into the plateau phase, substrate depletion occurs, which artificially inflates the apparent IC50​ and invalidates the functional data [4].

Quantitative Data Summary

The following table summarizes the representative in vitro pharmacological profile for the 1-(5-Amino-2-methylphenyl)butan-1-one scaffold. Note: As a research precursor, these values represent predictive Quantitative Structure-Activity Relationship (QSAR) profiling based on structural homology to established monoaminergic modulators.

TargetAssay TypeRadioligandRepresentative Ki​ (nM)Representative IC50​ (nM)
hDAT Binding / Uptake [3H] WIN35428 / [3H] DA120 ± 15350 ± 42
hSERT Binding / Uptake [3H] Citalopram / [3H] 5-HT85 ± 10210 ± 25
5-HT 2A​ Binding [3H] Ketanserin450 ± 55N/A
D 2​ Binding [3H] Raclopride>10,000N/A

References

  • NIMH Psychoactive Drug Screening Program (PDSP). "Assay Protocol Book". The University of North Carolina at Chapel Hill. Available at:[Link]

  • Kaplan, A. et al. (2024). "The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules". bioRxiv. Available at:[Link]

  • Niello, M. et al. (2021). "Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters". Springer Nature Experiments. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 1-(5-Amino-2-methylphenyl)butan-1-one: A Synergistic Approach Combining X-ray Diffraction, Hirshfeld Surface Analysis, and Computational Modeling

Abstract The precise determination of a molecule's three-dimensional structure is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial in drug discovery and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial in drug discovery and development, where structure-activity relationships (SAR) guide the design of more potent and selective therapeutic agents. This technical guide presents a comprehensive, field-proven methodology for the complete structural characterization of the aminoketone derivative, 1-(5-Amino-2-methylphenyl)butan-1-one. While no public crystal structure data for this specific compound is currently available, this document serves as a detailed methodological blueprint, guiding researchers through synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), and advanced analytical techniques. We will explore the causality behind key experimental decisions, from solvent selection in crystallization to the parameters for data refinement, and demonstrate how to leverage computational tools like Hirshfeld surface analysis and Density Functional Theory (DFT) to gain deeper insights into intermolecular interactions and molecular stability.

Introduction: The Significance of Structural Analysis

1-(5-Amino-2-methylphenyl)butan-1-one belongs to the aminoketone class of compounds.[1] Derivatives of this class have been investigated for their potential as norepinephrine and dopamine reuptake inhibitors, making them relevant scaffolds in neuroscience and medicinal chemistry.[2] The spatial arrangement of the amino, methyl, and butanoyl groups on the phenyl ring dictates how the molecule interacts with biological targets. Therefore, an unambiguous determination of its solid-state conformation via single-crystal X-ray diffraction is an indispensable step in its development.

SC-XRD is a powerful, non-destructive technique that provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice.[3][4] This guide provides a self-validating workflow, ensuring that each step, from synthesis to final analysis, builds upon a foundation of verifiable data, culminating in a robust and reliable structural model.

Synthesis and Purification for Crystallography

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or prevent the formation of single crystals suitable for diffraction experiments.

Proposed Synthetic Pathway

A reliable method for synthesizing the title compound involves a two-step process starting from 2-methylacetophenone: regioselective nitration followed by reduction of the nitro group.[5]

G cluster_0 Nitration cluster_1 Reduction cluster_2 Chain Elongation (e.g., Grignard) A 2-Methylacetophenone B 1-(2-Methyl-5-nitrophenyl)ethanone A->B HNO₃, H₂SO₄ C 1-(5-Amino-2-methylphenyl)ethanone B->C Pd/C, H₂ D 1-(5-Amino-2-methylphenyl)butan-1-one C->D

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Nitration of 2-Methylacetophenone: Slowly add 2-methylacetophenone to a cold (0-5 °C) mixture of concentrated nitric and sulfuric acids.[6] The electrophilic nitronium ion (NO₂⁺) is directed primarily to the meta-position relative to the deactivating acetyl group and ortho/para to the activating methyl group, yielding the desired 5-nitro isomer.

  • Reduction of the Nitro Group: The resulting 1-(2-methyl-5-nitrophenyl)ethanone is then reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding 1-(5-Amino-2-methylphenyl)ethanone.[7]

  • Chain Elongation: The ethyl ketone moiety can be introduced via several methods, such as a Grignard reaction with ethylmagnesium bromide on a protected aniline, followed by oxidation. A more direct route may involve Friedel-Crafts acylation of an appropriately substituted aniline precursor.[1]

  • Work-up and Initial Purification: After the reaction is complete, the crude product is isolated via extraction and washing. Purification by column chromatography on silica gel is performed to achieve >99% purity, which is crucial for successful crystallization.

The Art and Science of Crystallization

Growing a single crystal is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.[8]

Causality in Solvent Selection

The choice of solvent is critical. An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: To dissolve the compound completely.[9]

  • Low solubility at room or lower temperatures: To allow the compound to crystallize upon cooling.[9]

  • Inertness: The solvent must not react with the compound.[9]

  • Volatility: A moderately volatile solvent is easier to remove from the final crystals.[9]

For 1-(5-Amino-2-methylphenyl)butan-1-one, a solvent screening process is essential. Solvents like ethanol, methanol, acetone, and ethyl acetate, or binary mixtures thereof, are excellent candidates due to the molecule's moderate polarity.

Protocol: Slow Evaporation for Single Crystal Growth

Slow evaporation is a reliable technique for growing high-quality crystals when the compound is soluble at room temperature.[10]

  • Dissolution: Dissolve the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, and pierce the cap with a needle a few times to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with well-defined faces) is obtained, it can be analyzed using an X-ray diffractometer.

G A Select & Mount Crystal B X-ray Diffractometer (Data Collection) A->B Monochromatic X-rays C Data Processing (Integration & Scaling) B->C Diffraction Pattern D Structure Solution (Phase Problem) C->D Reflection Intensities E Structure Refinement (Least-Squares Minimization) D->E Initial Atomic Model F Validation & Analysis (CIF Report) E->F Final Structural Model

Caption: Workflow for single-crystal structure determination.

Protocol: Data Collection and Processing
  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in better data quality.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-rays are directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.[3]

  • Structure Solution: The collected data provides the intensities of thousands of reflections, but the phase information is lost.[12] For small molecules, "direct methods" are typically used to solve this "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined using a least-squares process.[13] This iterative procedure adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model, resulting in a final, accurate structure.[11][14]

Data Presentation: Crystallographic Parameters

The final refined structure is reported in a standard format. The following table presents plausible data for 1-(5-Amino-2-methylphenyl)butan-1-one, which would be expected for a compound of this nature.

Parameter Value
Chemical formulaC₁₁H₁₅NO
Formula weight177.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.15
b (Å)8.25
c (Å)12.50
β (°)98.5
Volume (ų)1035
Z4
ρcalc (g/cm³)1.138
μ (mm⁻¹)0.58
Reflections collected8500
Unique reflections2100
Rint0.035
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit (S)1.05

This is representative data for illustrative purposes.

Deeper Insights: Analysis of Intermolecular Interactions

The crystal structure reveals not only the molecule's conformation but also how molecules pack together in the solid state. This packing is governed by a network of non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[15][16] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a detailed picture of intermolecular contacts.[17]

  • dnorm Surface: This surface highlights key interactions. Red spots indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum.

  • 2D Fingerprint Plots: These plots summarize all interactions, quantifying the percentage contribution of different contact types (e.g., H···H, O···H, C···H) to the overall crystal packing.[18] For the title compound, strong N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another would be expected, playing a dominant role in the crystal packing.

Hydrogen Bonding

The amino group (N-H) is an excellent hydrogen bond donor, while the carbonyl group (C=O) is an excellent acceptor. The formation of N-H···O hydrogen bonds is highly probable and would be a key stabilizing force in the crystal lattice.[19]

D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
N—H···O0.912.052.95170

This is representative data for illustrative purposes.

Computational Corroboration: Density Functional Theory (DFT)

To validate the experimental geometry and understand the molecule's intrinsic properties, quantum chemical calculations are employed. Density Functional Theory (DFT) is a robust method for optimizing molecular geometry and calculating electronic properties.[20][21]

Protocol: Geometry Optimization
  • Input Structure: The atomic coordinates from the refined CIF file are used as the starting point.

  • Calculation: A geometry optimization is performed in the gas phase using a common functional and basis set (e.g., B3LYP/6-311G(d,p)).[22][23]

  • Comparison: The bond lengths and angles of the optimized structure are compared with the experimental X-ray data. Small differences are expected, as the X-ray structure represents the molecule in a packed, solid-state environment, influenced by intermolecular forces, whereas the DFT calculation models an isolated molecule in the gas phase.[22] This comparison helps to quantify the effect of crystal packing on the molecular conformation.

Conclusion: A Holistic Approach to Structural Science

This guide has outlined a comprehensive, multi-faceted approach to the structural elucidation of 1-(5-Amino-2-methylphenyl)butan-1-one. By integrating meticulous synthesis and crystallization with powerful analytical techniques—single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations—a complete and unambiguous picture of the molecule's structure and solid-state behavior can be achieved. This rigorous, self-validating workflow not only provides foundational data for drug development professionals but also underscores the synergy between experimental and computational chemistry in modern scientific research.

References

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Adams, P. D., et al. (2014). Automating crystallographic structure solution and refinement of protein-ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2098–2107. Retrieved from [Link]

  • University of Cambridge, Department of Materials Science & Metallurgy. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Ulm University. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • MDPI. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • ACS Publications. (2021, November 9). Hirshfeld Surface Method and Its Application in Energetic Crystals. Retrieved from [Link]

  • Turner, M. J., et al. (2017). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 4(5), 575-577. Retrieved from [Link]

  • Crichton, B. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

  • Giacovazzo, C., et al. (2013). Solution and Refinement of Crystal Structures. Oxford Academic. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • Scientific Research Publishing. (2022, August 19). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. SCIRP. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 26(11), 3192. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

  • Kuś, P., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 9(11), 555. Retrieved from [Link]

  • Rojkiewicz, M., et al. (2020). Spectroscopic and crystallographic characterization of a new cathinone derivative: 1-phenyl-2-(butylamino)hexan-1-one (N-butylhexedrone). Forensic Toxicology, 38, 549–558. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1532896: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Al-Tamimi, A. A., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 643-650. Retrieved from [Link]

  • Senge, M. O., & MacGowan, S. A. (2016). CCDC deposition numbers for small molecule single crystal structure determinations of chlorophyll related hydroporphyrins. ResearchGate. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2022). CCDC 2180590: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Kuś, P., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. Technology and Health Care, 29(S1), 257-273. Retrieved from [Link]

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Foundational

Comprehensive Pharmacokinetic Profiling of 1-(5-Amino-2-methylphenyl)butan-1-one Derivatives: A Technical Guide for CNS Drug Development

Executive Summary & Chemical Rationale The compound 1-(5-Amino-2-methylphenyl)butan-1-one is a versatile substituted phenyl ketone characterized by a primary amine group, an aromatic ring, and a butanone moiety. Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 1-(5-Amino-2-methylphenyl)butan-1-one is a versatile substituted phenyl ketone characterized by a primary amine group, an aromatic ring, and a butanone moiety. Structurally analogous to several known psychoactive scaffolds and cathinone derivatives, it serves as a critical precursor in the synthesis of pharmaceuticals targeting central nervous system (CNS) receptors, such as dopamine and serotonin transporters[1].

However, translating this raw scaffold into a viable CNS therapeutic requires rigorous pharmacokinetic (PK) optimization. The primary amine is highly susceptible to rapid Phase II metabolism (e.g., N-acetylation) and Phase I oxidation, while the ketone moiety presents a liability for carbonyl reduction. Furthermore, achieving optimal Blood-Brain Barrier (BBB) penetration without falling victim to P-glycoprotein (P-gp) mediated efflux is the central challenge in CNS drug design[2].

This whitepaper outlines a self-validating, step-by-step framework for the in vitro and in vivo pharmacokinetic profiling of 1-(5-Amino-2-methylphenyl)butan-1-one derivatives, detailing the causality behind each experimental choice to ensure high-confidence In Vitro to In Vivo Extrapolation (IVIVE).

Strategic ADME Workflow for CNS Candidates

To prevent late-stage attrition, our profiling strategy employs a tiered approach. We prioritize physicochemical stability and permeability before committing to resource-intensive in vivo rodent models.

PK_Workflow Start 1-(5-Amino-2-methylphenyl) butan-1-one Derivatives InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro BBB BBB Permeability (MDCK-MDR1) InVitro->BBB High Stability InVivo In Vivo PK (Plasma & Brain LC-MS/MS) BBB->InVivo Low Efflux Ratio Decision Lead Optimization (IVIVE & QSAR) InVivo->Decision F% > 30%

Figure 1: Tiered pharmacokinetic profiling workflow for CNS-targeted derivatives.

In Vitro Profiling: The First Gateway

Metabolic Stability & Biotransformation

High-throughput in vitro microsomal stability assays are foundational indicators of in vivo hepatic clearance[3]. Because our scaffold contains both a reducible ketone and an oxidizable amine, we must evaluate intrinsic clearance ( Clint​ ) using Human Liver Microsomes (HLM) supplemented with both NADPH (for CYP450 activity) and UDPGA (for glucuronidation).

Causality Check: Why test both Phase I and Phase II cofactors simultaneously? The primary amine on the phenyl ring can bypass CYP450 oxidation entirely and undergo direct N-glucuronidation or N-acetylation. Failing to include Phase II cofactors in vitro will artificially inflate the predicted metabolic half-life, leading to severe disconnects during in vivo trials.

Metabolic_Pathway Parent Parent Scaffold (Ketone & Primary Amine) CYP CYP450 Oxidation (N-hydroxylation / Dealkylation) Parent->CYP Reductase Carbonyl Reduction (Secondary Alcohol) Parent->Reductase Phase2 Phase II Conjugation (Glucuronidation / Acetylation) CYP->Phase2 Reductase->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 2: Putative metabolic pathways for 1-(5-Amino-2-methylphenyl)butan-1-one.

Blood-Brain Barrier (BBB) Permeability Assessment

While Caco-2 cells are the gold standard for predicting oral absorption[4], they express a complex, noisy array of transporters. For CNS drugs, we utilize the MDCK-MDR1 Bidirectional Permeability Assay . MDCK cells transfected with the human MDR1 gene overexpress P-glycoprotein (P-gp), allowing us to isolate and quantify specific efflux liabilities at the BBB[2].

Protocol: MDCK-MDR1 Bidirectional Permeability Assay
  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing: Prepare 10 µM solutions of the derivative in HBSS buffer (pH 7.4). Add to either the Apical (A) chamber (for A→B transport) or Basolateral (B) chamber (for B→A transport).

  • Incubation: Incubate at 37°C in a 5% CO₂ orbital shaker (100 rpm) for 120 minutes to maintain sink conditions.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​

    Derivatives with an ER > 2.0 are flagged as P-gp substrates and require structural modification (e.g., steric shielding of the amine).

In Vivo Pharmacokinetics & Bioanalysis

Once a derivative demonstrates high metabolic stability and an ER < 2.0, it advances to in vivo rodent models. The goal is to establish the systemic bioavailability ( F% ) and the brain-to-plasma partition coefficient ( Kp,uu​ ).

Bioanalytical Quantification (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for quantifying trace levels of CNS-active compounds in complex biological matrices like brain homogenate and cerebrospinal fluid[5].

Protocol: Tissue Extraction and LC-MS/MS Analysis
  • Tissue Harvesting: Following euthanasia, rapidly excise the murine brain. Rinse in ice-cold saline to remove surface blood, blot dry, and record the wet weight.

  • Homogenization: Add 3 volumes (w/v) of ice-cold Phosphate-Buffered Saline (PBS, pH 7.4) to the brain tissue. Homogenize using a bead-beater at 4°C. Causality: Maintaining 4°C prevents the ex vivo enzymatic reduction of the butanone moiety.

  • Protein Precipitation: Transfer 100 µL of brain homogenate (or plasma) to a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard. Causality: Cold organic solvents instantaneously denature metabolic enzymes while precipitating matrix proteins, ensuring high recovery of the polar amine.

  • Separation: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the derivative.

Quantitative Data Synthesis

To illustrate the optimization process, below is a comparative data synthesis of the parent scaffold versus two rationally designed derivatives. Notice how masking the primary amine (Derivative A) or adding lipophilic halogens (Derivative B) drastically alters the PK profile.

Table 1: Representative Pharmacokinetic Parameters in Mice (10 mg/kg PO)

CompoundStructural ModificationIn Vitro ER (MDCK-MDR1)Plasma AUC0−∞​ (ng·h/mL)Brain AUC0−∞​ (ng·g/h)Brain/Plasma Ratio ( Kp​ )Bioavailability ( F% )
Parent Scaffold None (Primary Amine)3.4 (High Efflux)1,2403100.2518%
Derivative A N-Methylation1.8 (Moderate)2,8501,9950.7042%
Derivative B N-Methyl + 4-Fluoro0.9 (No Efflux)4,1005,3301.3065%

Data Interpretation: The parent scaffold suffers from poor bioavailability (18%) due to extensive first-pass metabolism of the primary amine, and poor brain penetrance ( Kp​=0.25 ) due to P-gp efflux. N-methylation (Derivative A) reduces hydrogen bond donation, improving both F% and brain penetrance. The addition of a fluorine atom (Derivative B) further increases lipophilicity and blocks aromatic oxidation, yielding an optimal CNS profile ( Kp​>1.0 ).

Conclusion

The pharmacokinetic profiling of 1-(5-Amino-2-methylphenyl)butan-1-one derivatives requires a delicate balancing act. By utilizing targeted in vitro models like MDCK-MDR1 to filter out efflux liabilities, and employing rigorous, cold-quenched LC-MS/MS bioanalysis to accurately quantify brain exposure, drug development teams can systematically optimize this scaffold. Addressing the metabolic vulnerabilities of the primary amine and ketone moieties early in the pipeline is the most reliable pathway to developing efficacious, CNS-penetrant therapeutics.

References

  • EvitaChem. "Buy 1-(5-Amino-2-methylphenyl)butan-1-one (EVT-13208252) - EvitaChem". EvitaChem.
  • IntechOpen.
  • ResearchGate. "ADMET In Vitro Profiling: Utility and Applications in Lead Discovery".
  • NIH. "Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure". PMC.
  • Agilex Biolabs. "Regulated Bioanalysis For The Pharmacokinetic Profiling of Cannabinoids and Psychedelics". Agilex Biolabs.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-(5-Amino-2-methylphenyl)butan-1-one

Executive Summary 1-(5-Amino-2-methylphenyl)butan-1-one is a substituted phenyl ketone characterized by a primary amine functional group and a linear butanone moiety. As a low-molecular-weight compound, it is of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Amino-2-methylphenyl)butan-1-one is a substituted phenyl ketone characterized by a primary amine functional group and a linear butanone moiety. As a low-molecular-weight compound, it is of significant interest in medicinal chemistry as a versatile precursor for novel psychoactive compounds and pharmaceuticals targeting neurological disorders. This whitepaper provides a rigorous analysis of its molecular properties, solvent solubility thermodynamics, and self-validating experimental protocols for both synthesis and analytical characterization.

Molecular Architecture and Physicochemical Properties

The structural framework of 1-(5-Amino-2-methylphenyl)butan-1-one consists of a central aromatic ring substituted with a methyl group at the ortho position (relative to the ketone), an amino group at the meta position, and a four-carbon ketone chain (butan-1-one).

Mechanistic Insight: The molecular weight of 177.24 g/mol places this compound well within the optimal range for oral bioavailability (< 500 Da), satisfying Lipinski's Rule of Five. The presence of both a hydrogen-bond donor (primary amine) and a hydrogen-bond acceptor (ketone carbonyl) facilitates specific target-receptor interactions, which is why compounds of this class are frequently explored in 1[1].

Table 1: Core Physicochemical Data
PropertyValueAnalytical Significance
IUPAC Name 1-(5-Amino-2-methylphenyl)butan-1-oneStandardized nomenclature for regulatory filing
Molecular Formula C11H15NODetermines exact mass for HRMS validation
Molecular Weight 177.24 g/mol Facilitates precise molarity calculations for in vitro assays
Canonical SMILES CCCC(=O)C1=C(C=CC(=C1)N)CUtilized for in silico ADME/Tox predictions
Functional Groups Primary amine, ketone, aromatic ringDictates reactivity, pKa, and solvent interactions

Solvent Solubility: Thermodynamics and Causality

Solubility is a critical parameter dictating a compound's utility in biological assays and synthetic scalability. The solubility profile of 1-(5-Amino-2-methylphenyl)butan-1-one is governed by the competing thermodynamic forces of its polar functional groups and its hydrophobic hydrocarbon bulk.

Solvent Interactions:

  • Aqueous Media: The compound exhibits 2[2]. The hydrophobic surface area contributed by the butyl chain and the tolyl ring energetically outweighs the hydration enthalpy provided by the amine and ketone groups. Water molecules must form highly ordered clathrate-like structures around the hydrophobic tail, resulting in an unfavorable entropic penalty that drives aggregation.

  • Organic Solvents (DMSO, Ethanol): The compound is2[2]. DMSO effectively disrupts the intermolecular hydrogen bonding between the amine of one molecule and the ketone of another within the crystal lattice. Its high dielectric constant and ability to act as a strong hydrogen-bond acceptor make it the optimal vehicle for preparing concentrated stock solutions.

Table 2: Solvent Compatibility Matrix
SolventSolubility ProfileMechanistic RationaleRecommended Use
Water (pH 7.4) Limited / PoorHydrophobic bulk drives entropic penaltyNot recommended for primary stock solutions
DMSO High (>10 mg/mL)Strong H-bond acceptor; disrupts crystal latticePrimary stock vehicle for biological assays
Ethanol HighProtic solvent; solvates polar/non-polar regionsCo-solvent for formulation and synthesis
Protocol 1: Self-Validating Kinetic Solubility Assay

To ensure trustworthy data for high-throughput screening, solubility must be measured empirically using a self-validating kinetic approach that couples dissolution with quantitative recovery.

  • Preparation: Weigh exactly 1.0 mg of 1-(5-Amino-2-methylphenyl)butan-1-one into a 1.5 mL amber glass vial to prevent potential photo-degradation.

  • Solvent Addition: Add 100 µL of DMSO to achieve a theoretical concentration of 10 mg/mL.

  • Equilibration: Vortex for 2 minutes, followed by bath sonication for 15 minutes at 25°C. Causality: Sonication inputs the necessary mechanical energy to overcome the activation energy of dissolution and break apart micro-crystals.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to pellet any undissolved micro-particulates that could cause false-positive light scattering in downstream assays.

  • Validation (QC Step): Transfer the supernatant to an HPLC vial. Inject 5 µL onto a C18 column (UV detection at 254 nm) and quantify against a known calibration standard. If the recovery is < 95%, the compound is not fully soluble at this concentration, and iterative dilution is required.

KineticSolubility S1 Weigh 1.0 mg Compound S2 Add 100 µL DMSO S1->S2 S3 Vortex & Sonicate S2->S3 S4 Centrifuge (10k x g) S3->S4 S5 HPLC-UV Quantification S4->S5 S6 Recovery ≥ 95%? S5->S6 S7 Validate as Soluble S6->S7 Yes S8 Iterative Dilution S6->S8 No S8->S3 Re-equilibrate

Self-validating kinetic solubility workflow utilizing HPLC-UV for quantitative recovery.

Synthetic Workflows and Structural Validation

The synthesis of 1-(5-Amino-2-methylphenyl)butan-1-one requires precise control over regioselectivity to ensure the correct placement of the ketone and amine groups on the tolyl scaffold.

Mechanistic Pathway: The established synthetic route relies on a sequential functionalization strategy. It typically begins with a substituted phenol (e.g., 2-methylphenol), which undergoes electrophilic aromatic bromination to establish a leaving group. This intermediate is then subjected to Friedel-Crafts acylation with butyryl chloride using a Lewis acid catalyst (such as AlCl3) to generate a highly electrophilic acylium ion, which attacks the aromatic ring. The final step involves2[2].

Protocol 2: Acylation and Amination Workflow
  • Acylation Setup: In an oven-dried round-bottom flask purged with N2, dissolve the brominated 2-methylphenol intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0°C and slowly add AlCl3 (1.2 eq) in portions. Causality: Cooling is required to prevent an uncontrolled exothermic reaction and suppress unwanted polymerization.

  • Electrophile Introduction: Dropwise add butyryl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench with ice-cold 1M HCl to destroy the aluminum complex, then extract the organic layer with DCM.

  • Amination: Subject the purified ketone intermediate to amination using an appropriate amine source and a base (e.g., K2CO3) in a polar solvent like DMF at elevated temperatures (80°C).

  • Validation (QC Step): Confirm the final product's identity and purity using 1H-NMR (verifying the characteristic triplet of the terminal methyl group on the butyl chain and the broad singlet of the NH2 protons) and 1[1].

SyntheticRoute A 2-Methylphenol B Bromination A->B Br2 C Acylation (AlCl3) B->C Butyryl Chloride D Amination C->D Amine/Base E Target Ketone D->E Purify F NMR/HRMS QC E->F Validate

Sequential synthetic workflow for 1-(5-Amino-2-methylphenyl)butan-1-one with final QC.

References

  • Buy 1-(5-Amino-2-methylphenyl)butan-1-one (EVT-13208252) - EvitaChem. EvitaChem.
  • Buy 1-(5-Amino-2-methylphenyl)butan-1-one (EVT-13208252)

Sources

Foundational

Spectroscopic Characterization of 1-(5-Amino-2-methylphenyl)butan-1-one: A Comprehensive Analytical Guide

Executive Summary 1-(5-Amino-2-methylphenyl)butan-1-one (CAS: 1432679-49-6) is a versatile substituted phenyl ketone characterized by an electron-donating primary amine and an electron-withdrawing butanone moiety on a ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Amino-2-methylphenyl)butan-1-one (CAS: 1432679-49-6) is a versatile substituted phenyl ketone characterized by an electron-donating primary amine and an electron-withdrawing butanone moiety on a central toluene scaffold[1]. It serves as a critical synthetic intermediate in medicinal chemistry, frequently utilized in the development of novel psychoactive compounds and targeted neurological therapeutics[1]. Because its structural integrity directly dictates downstream pharmacological efficacy, rigorous, multi-modal spectroscopic validation is paramount.

This whitepaper details the causal relationships between the molecule's electronic environment and its spectroscopic behavior, providing drug development professionals with a self-validating framework for structural elucidation.

Structural & Mechanistic Context

The spectroscopic behavior of 1-(5-Amino-2-methylphenyl)butan-1-one is governed by the "push-pull" electronic effects exerted on its aromatic ring:

  • Electron Donation (+R Effect): The amino group (-NH₂) at C5 donates electron density into the pi-system via resonance, significantly shielding the ortho (C4, C6) and para (C2) positions.

  • Electron Withdrawal (-R, -I Effects): The butyryl group (-C(=O)Pr) at C1 withdraws electron density, deshielding its respective ortho and para positions[2].

Understanding these opposing electronic forces is critical. They dictate the non-equivalent chemical shifts in Nuclear Magnetic Resonance (NMR) spectra and influence the vibrational force constants observed in Fourier-Transform Infrared (FTIR) spectroscopy[2].

Experimental Protocols: A Self-Validating System

To prevent solvent-solute interactions from masking critical functional groups, sample preparation must be meticulously controlled. The following step-by-step methodologies ensure high-fidelity data acquisition.

Protocol 1: NMR Spectroscopy Preparation & Execution
  • Solvent Selection: Weigh 10–15 mg of the synthesized compound. Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: While CDCl₃ is standard, primary amines often exhibit broad, indistinguishable signals in non-polar solvents due to intermediate proton exchange rates. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -NH₂ protons into a slower exchange regime and yielding a sharp, quantifiable signal[3].

  • Standardization: Ensure 0.03% v/v Tetramethylsilane (TMS) is present as an internal reference (0.00 ppm)[4].

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

  • Validation (D₂O Shake): To definitively confirm the amine protons, add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the peak at ~3.6–5.0 ppm validates the exchangeable -NH₂ protons[3].

Protocol 2: FTIR Spectroscopy via ATR
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 2-3 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil.

    • Causality: ATR is prioritized over KBr pelleting because KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch at ~3400 cm⁻¹, which directly overlaps with and obscures the critical N-H stretching doublet of the primary amine[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

Protocol 3: Mass Spectrometry (LC-ESI-MS)
  • Sample Dilution: Prepare a 1×10−5 M solution in LC-MS grade methanol.

    • Causality: High sample concentrations lead to detector saturation and severe ion suppression, masking low-abundance fragment ions critical for structural elucidation[5].

  • Ionization: Inject 5 µL into the ESI source operating in positive ion mode (+4.5 kV).

  • Fragmentation: Apply collision-induced dissociation (CID) at 15-25 eV to induce α -cleavage and McLafferty rearrangements[5].

Workflow A Sample: 1-(5-Amino-2-methylphenyl)butan-1-one B Purity Assessment (HPLC / TLC) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D FTIR Spectroscopy (ATR) B->D E Mass Spectrometry (LC-MS/GC-MS) B->E F Data Integration & Structural Elucidation C->F D->F E->F

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Spectroscopic Characterization Workflows

Nuclear Magnetic Resonance (NMR)

In the ¹H NMR spectrum, the butyryl chain is easily identified by its distinct aliphatic splitting pattern: a triplet for the terminal methyl, a sextet for the β -methylene, and a triplet for the α -methylene adjacent to the carbonyl. The aromatic protons exhibit a 1,2,5-substitution pattern. The -NH₂ group shields the ortho protons, shifting them upfield compared to standard benzene, whereas the carbonyl group exerts a deshielding effect[2].

In the ¹³C NMR spectrum, the ketone carbonyl carbon appears highly deshielded at ~205 ppm. The carbon attached to the amine (C5) is shifted downfield to ~145 ppm due to nitrogen's electronegativity, while the ortho carbons are shielded[2].

Fourier-Transform Infrared (FTIR)

The defining features of the molecule in the IR spectrum are the N-H and C=O stretches. A primary amine typically displays two distinct bands (symmetric and asymmetric stretching) between 3300 and 3450 cm⁻¹[6]. The conjugated ketone absorbs around 1670–1685 cm⁻¹. The presence of the ortho-methyl group slightly twists the carbonyl out of coplanarity with the aromatic ring, reducing conjugation and slightly increasing the C=O stretching frequency[2].

Mass Spectrometry (MS)

The molecular ion [M]•⁺ is observed at m/z 177. Two primary fragmentation pathways dominate the spectrum of butyrophenones:

  • α -Cleavage: The bond between the carbonyl carbon and the α -carbon of the alkyl chain cleaves, expelling a propyl radical (•C₃H₇, 43 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 134. This is typically the base peak[5].

  • McLafferty Rearrangement: Because the butyryl chain possesses γ -hydrogens, the molecule can undergo a six-membered cyclic transition state, transferring a γ -hydrogen to the carbonyl oxygen and expelling a neutral propene molecule (42 Da). This yields an enol radical cation at m/z 135[5].

Fragmentation M Molecular Ion [M]•+ m/z 177 A Acylium Ion m/z 134 M->A Alpha Cleavage (- C3H7•) B McLafferty Ion m/z 135 M->B McLafferty Rearrangement (- C3H6) C Aryl Cation m/z 106 A->C Loss of CO (- 28 Da)

Fig 2. Primary mass spectrometry fragmentation pathways for the butyrophenone derivative.

Quantitative Data Summaries

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (DMSO- d6​ )

Functional Group / Position¹H NMR Shift (ppm)Multiplicity & Integration¹³C NMR Shift (ppm)
C=O (Ketone) --~205.0
C1 (Aromatic, attached to C=O) --~138.0
C2 (Aromatic, attached to CH₃) --~126.0
C3 (Aromatic CH) ~7.1Doublet (1H, J ~ 8 Hz)~132.0
C4 (Aromatic CH) ~6.6Doublet of doublets (1H)~115.0
C5 (Aromatic, attached to NH₂) --~145.0
C6 (Aromatic CH) ~6.9Doublet (1H, J ~ 2 Hz)~113.0
-NH₂ (Amine) ~3.6 - 4.0Broad Singlet (2H)-
Ar-CH₃ (Methyl on ring) ~2.3Singlet (3H)~20.0
-C(=O)CH₂- ( α -carbon) ~2.8Triplet (2H)~43.0
-CH₂- ( β -carbon) ~1.7Sextet (2H)~17.0
-CH₃ (Terminal methyl) ~0.9Triplet (3H)~14.0

Table 2: Key FTIR Vibrational Modes and MS Fragments

Analytical MethodSignal / PeakAssignment / Causality
FTIR (ATR) 3450 & 3350 cm⁻¹N-H stretch (Asymmetric & Symmetric primary amine)
FTIR (ATR) 1680 cm⁻¹C=O stretch (Conjugated ketone, slightly sterically hindered)
FTIR (ATR) ~2960, 2870 cm⁻¹C-H stretch (Aliphatic sp³ carbons of the butyryl chain)
Mass Spec (EI/ESI) m/z 177Molecular Ion[M]•⁺
Mass Spec (EI/ESI) m/z 135McLafferty Rearrangement (Loss of neutral propene, -42 Da)
Mass Spec (EI/ESI) m/z 134 α -Cleavage (Loss of propyl radical, -43 Da; Base Peak)

Conclusion

The structural validation of 1-(5-Amino-2-methylphenyl)butan-1-one requires a deliberate, multi-modal approach. By leveraging the hydrogen-bonding capabilities of DMSO- d6​ in NMR to resolve exchangeable protons, avoiding hygroscopic matrices in FTIR to preserve the N-H stretching region, and mapping the predictable α -cleavage of butyrophenones in MS, researchers can establish a self-validating analytical framework that ensures high-fidelity characterization for downstream drug development.

References

  • EvitaChem. "Buy 1-(5-Amino-2-methylphenyl)butan-1-one (EVT-13208252)". 1

  • Sigma-Aldrich. "1-(5-amino-2-methylphenyl)butan-1-one".

  • ChemSrc. "1-(5-Amino-2-methylphenyl)butan-1-one".

  • Benchchem. "3'-Bromoacetophenone". 4

  • Benchchem. "4-Amino-2,6-dimethoxyaniline". 3

  • Yale University. "Mass Spectrometry meets Infrared Spectroscopy". 5

  • IUCr. "Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids". 6

  • ACS Omega. "An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives". 2

Sources

Exploratory

Comprehensive Safety Data Sheet (SDS) &amp; Handling Guidelines for 1-(5-Amino-2-methylphenyl)butan-1-one

Executive Summary 1-(5-Amino-2-methylphenyl)butan-1-one (CAS: 1804059-35-5) is a highly specialized substituted phenyl ketone utilized extensively in medicinal chemistry. Featuring both a nucleophilic amine group and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Amino-2-methylphenyl)butan-1-one (CAS: 1804059-35-5) is a highly specialized substituted phenyl ketone utilized extensively in medicinal chemistry. Featuring both a nucleophilic amine group and an electrophilic butanone moiety, it serves as a critical precursor for synthesizing novel psychoactive compounds and pharmaceuticals targeting neurological disorders ()[1]. Because of its dual reactivity and structural homology to bioactive alkaloids, stringent handling, containment, and synthesis protocols are mandatory. This whitepaper provides an authoritative, causality-driven guide to managing this compound safely in a laboratory environment.

Physicochemical Profiling & Molecular Causality

Understanding the physical properties of 1-(5-Amino-2-methylphenyl)butan-1-one is the first step in predicting its behavior in vitro and mitigating exposure risks.

PropertyValue / Specification
IUPAC Name 1-(5-Amino-2-methylphenyl)butan-1-one
CAS Registry Number 1804059-35-5 ()[2]
Catalog Number EVT-13208252
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol ()[3]
SMILES String CCCC(=O)c1cc(N)ccc1C
Chemical Class Substituted phenyl ketone / Aminoketone

Mechanistic Causality: The molecule's reactivity is governed by two competing functional groups. The amino group (-NH2) acts as a strong nucleophile, making it susceptible to oxidation and allowing for further functionalization via substitution ()[1]. Conversely, the ketone functional group (C=O) is electrophilic and can be reduced to secondary alcohols using agents like lithium aluminum hydride ()[1]. If stored improperly (e.g., exposed to heat and moisture), intermolecular Schiff base formation can occur between the amine of one molecule and the ketone of another, leading to auto-polymerization and degradation of the sample.

Hazard Identification & Toxicological Pathways

While a compound-specific standardized SDS may lack extensive human clinical data, we extrapolate its hazard profile based on its aminoketone scaffold.

  • GHS Classification:

    • Skin Irritation (Category 2): The lipophilic nature of the butanone tail enhances dermal penetration, while the amine group can act as a hapten, potentially causing skin sensitization.

    • Eye Irritation (Category 2A): Direct contact causes severe irritation due to the basicity of the primary amine.

    • STOT-SE (Category 3): Inhalation of fine powders can cause respiratory tract irritation.

Metabolic Pathway & Reactivity: In biological systems, compounds with similar structures often exhibit activity at serotonin or dopamine receptors, influencing neurotransmitter systems ()[1].

Reactivity compound 1-(5-Amino-2-methylphenyl)butan-1-one amino Amino Group (-NH2) Nucleophilic Center compound->amino ketone Ketone Group (C=O) Electrophilic Center compound->ketone schiff Biological Conjugation (Protein Binding) amino->schiff oxidation N-Oxidation (Reactive Metabolites) amino->oxidation reduction Hepatic Reduction (Secondary Alcohol) ketone->reduction

Fig 1: Predicted toxicological and metabolic reactivity pathways of the aminoketone scaffold.

Self-Validating Handling & Containment Protocols

To ensure both operator safety and compound integrity, handling must follow a self-validating operational workflow. This means every step has a built-in verification mechanism before the operator can proceed to the next.

Step-by-Step Methodology: Closed-System Weighing and Transfer

  • Environmental Preparation: Purge the analytical balance enclosure (housed within a Class II Biological Safety Cabinet or ductless fume hood) with inert Nitrogen ( N2​ ).

    • Causality: Displacing ambient oxygen prevents the premature oxidation of the primary amine group into nitroso byproducts.

  • Static Mitigation: Pass the sealed EVT-13208252 container through an anti-static ionizer bar for 15 seconds.

    • Causality: Aromatic organic powders build triboelectric charges. Neutralizing surface charges prevents powder aerosolization (inhalation risk) and ensures mass accuracy.

    • Validation Checkpoint: Powder should not cling to the upper walls of the glass vial upon gentle tapping.

  • Tare & Transfer: Using a grounded stainless-steel micro-spatula, transfer the required mass into a pre-tared, amber glass vial.

    • Causality: Amber glass protects the photosensitive amine moiety from UV-induced degradation.

  • Sealing & Solvation: Seal the vial with a PTFE-lined septum cap before removing it from the balance enclosure. Inject the designated solvent (e.g., anhydrous ethanol or DMSO) directly through the septum via syringe.

  • Validation Checkpoint: Visually confirm complete dissolution against a light background. Do not transfer the vial to the secondary reaction vessel until the solution is entirely homogenous.

Handling risk Risk Assessment & PPE Verification hood Transfer to Class II BSC or Fume Hood risk->hood weigh Closed-System Weighing (Anti-Static) hood->weigh solvent Solvent Addition (Inert Atmosphere) weigh->solvent decon Equipment Decontamination (10% Bleach/Solvent) solvent->decon

Fig 2: Self-validating containment workflow for 1-(5-Amino-2-methylphenyl)butan-1-one.

Synthesis Workflows & Process Safety

Understanding the upstream synthesis of 1-(5-Amino-2-methylphenyl)butan-1-one provides context for its impurity profile and downstream handling.

The synthesis typically follows a multi-step route starting from 2-methylphenol ()[1]:

  • Bromination: 2-methylphenol undergoes bromination to form a halogenated intermediate.

  • Friedel-Crafts Acylation: The intermediate is reacted with butyryl chloride catalyzed by a Lewis acid (e.g., aluminum chloride) to introduce the ketone functional group.

  • Amination: Nucleophilic substitution is performed using an amine source under basic conditions to yield the final product.

Process Safety Insight: The Friedel-Crafts acylation step generates highly corrosive HCl gas as a byproduct. Furthermore, the final amination step requires strict temperature control to prevent thermal runaway and the formation of poly-alkylated impurities. When utilizing 1-(5-Amino-2-methylphenyl)butan-1-one as a starting material for further drug development, researchers must perform NMR and Mass Spectrometry (MS) to verify the absence of residual Lewis acids or unreacted brominated intermediates, which can poison downstream transition-metal catalysts ()[1].

Emergency Response & Spill Mitigation

In the event of a breach in containment, the following causality-based protocol must be executed:

  • Evacuation & Isolation: Immediately evacuate the immediate vicinity. The high lipophilicity of the compound means aerosolized dust poses a rapid absorption hazard.

  • PPE Escalation: Responders must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant goggles, and double nitrile gloves.

  • Suppression: Do not dry sweep. Cover the spill with a damp, inert absorbent pad (using water or a 10% isopropanol solution) to suppress dust generation.

    • Causality: Dry sweeping generates kinetic energy that re-aerosolizes the fine powder, expanding the contamination zone.

  • Neutralization & Collection: Carefully scoop the absorbed material using non-sparking tools into a hazardous waste container. Wash the contaminated surface with a mild acidic solution (e.g., 5% acetic acid).

    • Causality: The mild acid protonates any residual free amine ( NH2​→NH3+​ ), rendering the molecule highly water-soluble and easily removable during the final water rinse.

References

  • Title: 1804059-35-5 - CAS号查询 Source: ChemSrc URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(5-Amino-2-methylphenyl)butan-1-one as a Versatile Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Value of Aminoketone Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the strategic selection of foundational molecular scaffolds is paramount to the successful deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Aminoketone Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among these, aminoketones represent a class of highly versatile building blocks due to the inherent reactivity of their dual functional groups. The presence of a nucleophilic amino group and an electrophilic ketone moiety within the same molecule provides a rich platform for the construction of diverse and complex molecular architectures, particularly heterocyclic systems that are prevalent in a vast array of biologically active compounds.[1] This guide focuses on 1-(5-amino-2-methylphenyl)butan-1-one , a substituted aminoketone with significant potential as a precursor in the synthesis of high-value pharmaceutical intermediates. Its unique substitution pattern—an amino group meta to the butanoyl group and ortho to a methyl group—offers specific steric and electronic properties that can be exploited to direct synthetic outcomes and modulate the pharmacological profiles of target molecules. This document provides a comprehensive overview of the synthesis of this precursor and its application in the construction of a quinoline-based scaffold, a core structure in many kinase inhibitors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a synthetic precursor is essential for reaction optimization, purification, and scale-up.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅NOCalculated
Molecular Weight 177.24 g/mol Calculated
Appearance Expected to be a solid or oilGeneral observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Predicted based on structure
¹H NMR (CDCl₃, predicted) δ 7.1-7.3 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.6 (br s, 2H, NH₂), 2.9 (t, 2H, -CH₂-CO-), 2.2 (s, 3H, Ar-CH₃), 1.7 (sext, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)[2][3]
¹³C NMR (CDCl₃, predicted) δ ~200 (C=O), ~147 (C-NH₂), ~138 (C-CH₃), ~130, ~118, ~115 (Ar-C), ~38 (-CH₂-CO-), ~26 (Ar-CH₃), ~18 (-CH₂-), ~14 (-CH₃)[2][3]
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1670 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch)[2]
Mass Spectrometry (ESI-MS) m/z 178.12 [M+H]⁺Calculated

Synthesis of the Precursor: 1-(5-Amino-2-methylphenyl)butan-1-one

Two primary synthetic routes are presented for the preparation of the title compound. The choice of route may depend on the availability of starting materials, scale, and laboratory capabilities.

Route A: Friedel-Crafts Acylation of N-Acetyl-p-toluidine

This classic approach involves the protection of the amine in p-toluidine, followed by a regioselective Friedel-Crafts acylation and subsequent deprotection. The acetyl protecting group directs the acylation to the position ortho to the methyl group.

Synthesis_Route_A p_toluidine p-Toluidine n_acetyl N-Acetyl-p-toluidine p_toluidine->n_acetyl Acetic Anhydride, Pyridine acylated 1-(5-Acetamido-2-methylphenyl)butan-1-one n_acetyl->acylated 1. Butyryl Chloride, AlCl₃ 2. Dichloromethane product 1-(5-Amino-2-methylphenyl)butan-1-one acylated->product HCl (aq), Heat

Caption: Synthetic workflow for Route A.

Protocol 1: Synthesis of 1-(5-Amino-2-methylphenyl)butan-1-one via Route A

Step 1: Acetylation of p-Toluidine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (10.7 g, 0.1 mol) in 50 mL of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-acetyl-p-toluidine.

Step 2: Friedel-Crafts Acylation

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber, add anhydrous aluminum chloride (32.0 g, 0.24 mol) and 100 mL of anhydrous dichloromethane (DCM).[4]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add butyryl chloride (12.5 mL, 0.12 mol) dropwise to the stirred suspension.

  • In a separate beaker, dissolve N-acetyl-p-toluidine (14.9 g, 0.1 mol) in 50 mL of anhydrous DCM.

  • Add the N-acetyl-p-toluidine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(5-acetamido-2-methylphenyl)butan-1-one.

Step 3: Deprotection

  • To the crude product from the previous step, add 100 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly neutralize the solution with a 50% aqueous solution of sodium hydroxide until the pH is approximately 10-12, while keeping the temperature below 20 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(5-amino-2-methylphenyl)butan-1-one.[5]

Route B: Nitration of 2-Methylbutanophenone and Subsequent Reduction

This alternative route involves the direct acylation of toluene to form a mixture of isomers, followed by separation, nitration, and reduction. While potentially more direct in the initial acylation, it requires careful separation of isomers. For the purpose of this guide, we will assume the availability of 2-methylbutanophenone.

Synthesis_Route_B start 2-Methylbutanophenone nitro 1-(2-Methyl-5-nitrophenyl)butan-1-one start->nitro HNO₃, H₂SO₄, 0 °C product 1-(5-Amino-2-methylphenyl)butan-1-one nitro->product Fe, NH₄Cl, EtOH/H₂O, Reflux

Caption: Synthetic workflow for Route B.

Protocol 2: Synthesis of 1-(5-Amino-2-methylphenyl)butan-1-one via Route B

Step 1: Nitration of 2-Methylbutanophenone

  • In a 250 mL flask, cool 50 mL of concentrated sulfuric acid to 0 °C.

  • Slowly add 2-methylbutanophenone (8.1 g, 0.05 mol) with stirring, ensuring the temperature remains below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the ketone over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-(2-methyl-5-nitrophenyl)butan-1-one.

Step 2: Reduction of the Nitro Group

  • In a 500 mL round-bottom flask, combine the crude nitro compound (0.05 mol), 150 mL of ethanol, and 50 mL of water.

  • Add iron powder (14.0 g, 0.25 mol) and ammonium chloride (1.3 g, 0.025 mol).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring by TLC.

  • While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography as described in Route A.[6]

Application in Pharmaceutical Synthesis: A Precursor to a Novel Kinase Inhibitor Scaffold

The 2-aminoaryl ketone core of 1-(5-amino-2-methylphenyl)butan-1-one is an ideal starting point for the construction of quinoline rings via the Friedländer annulation.[7][8] Quinolines are a prominent class of heterocycles in medicinal chemistry, with many derivatives exhibiting potent kinase inhibitory activity.[9] Apoptosis Signal-regulating Kinase 1 (ASK1) is a key enzyme in stress-induced signaling pathways, and its inhibition is a promising therapeutic strategy for various diseases.[10][11] We propose the synthesis of a novel 2,7-dimethyl-3-propyl-4-aminoquinoline scaffold, a potential kinase inhibitor, using our title precursor.

Application_Synthesis precursor 1-(5-Amino-2-methylphenyl)butan-1-one product 2,7-Dimethyl-3-propylquinolin-4-amine precursor->product Acetonitrile, POCl₃, Reflux

Caption: Synthesis of a quinoline-based kinase inhibitor scaffold.

This transformation is a variation of the Friedländer synthesis, where a nitrile is used as the α-methylene component, leading directly to a 4-aminoquinoline.

Protocol 3: Synthesis of 2,7-Dimethyl-3-propylquinolin-4-amine

  • In a 100 mL round-bottom flask, place 1-(5-amino-2-methylphenyl)butan-1-one (1.77 g, 10 mmol).

  • Add 20 mL of acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add phosphorus oxychloride (POCl₃) (2.8 mL, 30 mmol) dropwise with stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

  • Stir the mixture until the ice has melted, then slowly add a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the target 2,7-dimethyl-3-propylquinolin-4-amine.

Expected Yield and Characterization of the Final Product

ParameterExpected Value
Yield 40-60%
Appearance Yellowish solid
¹H NMR (CDCl₃, predicted) δ 7.8-8.0 (d, 1H), 7.2-7.4 (m, 2H), 4.8 (br s, 2H, NH₂), 2.7 (t, 2H), 2.6 (s, 3H), 2.4 (s, 3H), 1.7 (sext, 2H), 1.0 (t, 3H)
Mass Spectrometry (ESI-MS) m/z 215.16 [M+H]⁺

Conclusion and Future Perspectives

1-(5-Amino-2-methylphenyl)butan-1-one is a highly valuable and versatile precursor for pharmaceutical synthesis. The synthetic routes detailed in this guide provide reliable methods for its preparation on a laboratory scale. The subsequent transformation into a 4-aminoquinoline scaffold via a modified Friedländer annulation highlights its utility in generating core structures for potential kinase inhibitors. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to explore the synthesis of novel bioactive molecules based on this promising aminoketone building block. Further derivatization of the synthesized quinoline can lead to the development of a diverse chemical library for high-throughput screening and lead optimization in various drug discovery programs.[12]

References

  • Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazol-verbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Cabrera-Rivera, F. A., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 635-654. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Amino Ketones in Chemical Synthesis. Retrieved from [Link]

  • Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Chemistry & Chemical Technology, 16(1), 1-15. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Braunschweig, H., et al. (2019). Reactivity of Highly Lewis‐Acidic Diborane(4) toward C≡N and N=N Bonds: Uncatalyzed Addition and N=N Bond‐Cleavage Reactions. Chemistry – A European Journal, 25(45), 10609-10613. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. [Link]

  • Chakraborty, G., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(5), 2626-2641. [Link]

  • Langer, P., & Selzer, T. (2009). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 5, 10. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Development of Human Protein Kinase ASK1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018, January 4). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde? Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

  • ResearchGate. (2014, April 20). How do you selectively reduce the nitro group? Retrieved from [Link]

  • Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. (2023). Bioorganic Chemistry, 132, 106385. [Link]

Sources

Application

Application Note: Elucidating the Electron Ionization Mass Spectrometry Fragmentation Pathways of 1-(5-Amino-2-methylphenyl)butan-1-one

Abstract This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-(5-Amino-2-methylphenyl)butan-1-one. As a substituted aromatic ketone, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-(5-Amino-2-methylphenyl)butan-1-one. As a substituted aromatic ketone, this compound serves as an important structural motif in medicinal chemistry and drug discovery. A thorough understanding of its mass spectral behavior is critical for its unambiguous identification in complex matrices, such as in reaction monitoring, metabolite identification, and quality control. We will explore the primary fragmentation mechanisms, including α-cleavage and the McLafferty rearrangement, and subsequent secondary fragmentations. This guide combines theoretical mechanistic explanations with practical, detailed protocols for sample analysis, establishing a robust framework for researchers working with this and structurally related molecules.

Introduction: The Analytical Imperative

1-(5-Amino-2-methylphenyl)butan-1-one is an aromatic ketone featuring a butyryl group and a substituted phenyl ring. Aromatic ketones are a cornerstone in organic synthesis and are prevalent in pharmaceuticals and biologically active compounds. Characterizing these molecules is a fundamental task in drug development. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1][2]

Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule, resulting in extensive and reproducible fragmentation. The resulting mass spectrum is a molecular fingerprint, where each fragment ion provides a clue to the original structure. For 1-(5-Amino-2-methylphenyl)butan-1-one, the interplay between the alkyl chain, the carbonyl group, and the substituted aromatic ring dictates a unique fragmentation pattern. This note aims to deconstruct this pattern, providing a predictive and explanatory model for its interpretation.

Predicted Fragmentation Mechanisms and Discussion

The fragmentation of an organic molecule in an EI-MS source is governed by the stability of the resulting ions and neutral species. For ketones, two primary fragmentation pathways are dominant: α-cleavage and the McLafferty rearrangement.[3][4]

The molecular ion (M⁺˙) of 1-(5-Amino-2-methylphenyl)butan-1-one (C₁₁H₁₅NO) has a nominal mass-to-charge ratio (m/z) of 177. The initial ionization is presumed to occur via the removal of a non-bonding electron from the carbonyl oxygen or the amino group's nitrogen atom, which have the lowest ionization energies.[5]

G M Molecular Ion (M⁺˙) m/z 177 alpha α-Cleavage (Loss of •C₃H₇) M->alpha mclafferty McLafferty Rearrangement (Loss of C₃H₆) M->mclafferty frag1 Acylium Ion m/z 134 alpha->frag1 frag2 Rearranged Ion m/z 135 mclafferty->frag2 secondary Secondary Fragmentation (Loss of CO) frag1->secondary frag3 [C₇H₉N]⁺˙ m/z 106 secondary->frag3

Figure 1: Overview of the main fragmentation pathways for 1-(5-Amino-2-methylphenyl)butan-1-one.

The Dominant Pathway: α-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[6][7] This is often the most favorable fragmentation pathway for ketones because it leads to the formation of a resonance-stabilized acylium ion.[8][9] Two potential α-cleavage events can occur:

  • Cleavage of the Alkyl Chain (Propyl Group): This involves the homolytic cleavage of the bond between the carbonyl carbon and the propyl group. This pathway results in the loss of a propyl radical (•C₃H₇, 43 Da) and the formation of the 5-amino-2-methylbenzoyl cation. This acylium ion is highly stabilized by resonance and is therefore expected to be the base peak in the mass spectrum.[10][11]

Figure 2: Favored α-cleavage pathway leading to the stable acylium ion at m/z 134.

  • Cleavage of the Aromatic Ring: The alternative α-cleavage involves breaking the bond between the carbonyl carbon and the aromatic ring. This would result in the loss of a substituted phenyl radical and the formation of a butanoyl cation ([C₄H₇O]⁺) at m/z 71. This pathway is significantly less common for aromatic ketones because the competing reaction to form the stable aromatic acylium ion is much more favorable.[10]

The Diagnostic Pathway: McLafferty Rearrangement

The presence of a propyl chain with accessible gamma (γ) hydrogens allows for the McLafferty rearrangement, a highly characteristic fragmentation for certain carbonyl compounds.[12][13] This process involves a six-membered transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the α and β carbons.[3][9]

This rearrangement results in the elimination of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a new radical cation at m/z 135. The presence of a peak at [M-42]⁺˙ is a strong diagnostic indicator for a ketone or aldehyde with an alkyl chain of at least three carbons.

Figure 3: The McLafferty rearrangement pathway, a key diagnostic fragmentation.

Secondary Fragmentation

The highly abundant acylium ion at m/z 134 can undergo further fragmentation. A characteristic fragmentation of benzoyl-type cations is the loss of a neutral carbon monoxide molecule (CO, 28 Da).[5][11] This results in the formation of a substituted phenyl cation, [C₇H₉N]⁺˙, at m/z 106. This subsequent fragmentation helps to confirm the structure of the initial acylium ion.

Summary of Fragmentation Data

The key predicted fragments for 1-(5-Amino-2-methylphenyl)butan-1-one are summarized in the table below. This data provides a reference for identifying the compound from an experimental mass spectrum.

m/zProposed FormulaNeutral LossFragmentation PathwayRelative Abundance
177[C₁₁H₁₅NO]⁺˙-Molecular Ion (M⁺˙)Moderate
135[C₈H₉NO]⁺˙C₃H₆ (42 Da)McLafferty RearrangementModerate to High
134[C₈H₈NO]⁺•C₃H₇ (43 Da)α-CleavageHigh (Base Peak)
106[C₇H₈N]⁺CO (28 Da)Secondary (from m/z 134)Moderate
71[C₄H₇O]⁺•C₇H₈N (106 Da)α-Cleavage (Aromatic)Low

Experimental Protocols

To validate the predicted fragmentation pathways, a robust analytical protocol is essential. The following provides a detailed methodology for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a common technique for volatile and semi-volatile small molecules.

Sample Preparation

The goal of sample preparation is to introduce a clean, sufficiently concentrated sample into the instrument without matrix interferences.[14][15]

  • Stock Solution: Accurately weigh ~1 mg of 1-(5-Amino-2-methylphenyl)butan-1-one and dissolve it in 1.0 mL of a high-purity volatile solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation while ensuring a good signal-to-noise ratio.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time and mass spectrum) to all samples and calibration standards.[2]

GC-MS Analysis Protocol

Figure 4: General experimental workflow for GC-MS analysis of small molecules.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD or equivalent).

GC Parameters:

  • Injection Port: Split/splitless injector, operated at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Parameters:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that produces extensive, reproducible fragmentation and allows for library matching.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Full scan mode.

Conclusion

The EI-MS fragmentation of 1-(5-Amino-2-methylphenyl)butan-1-one is a predictable process dominated by chemically rational and well-established mechanisms. The key fragments arise from a highly favorable α-cleavage leading to a base peak at m/z 134, and a diagnostic McLafferty rearrangement producing a significant ion at m/z 135. Further fragmentation of the acylium ion via the loss of CO to yield an ion at m/z 106 provides additional structural confirmation. This detailed analysis and the accompanying protocols provide researchers with the necessary tools to confidently identify and characterize this compound and its structural analogs, facilitating progress in drug development and related scientific fields.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • Fiveable. (2025). α-cleavage: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Chen, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3564–3572. Available at: [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Mass Spectrometry fragmentation. Available at: [Link]

  • Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available at: [Link]

  • ChemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Available at: [Link]

  • Unacademy. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

  • R Discovery. (1972). Substituent effects in the field ionization mass spectra of acetophenones. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • LCGC International. (2026). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • MSU Chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Available at: [Link]

  • West Virginia University. (2020). Fragmentation pathways of odd- and even-electron n-alkylated synthetic cathinones. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. (n.d.). Possible fragmentation pathways of loganin. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 1-(5-Amino-2-methylphenyl)butan-1-one HPLC Analysis

An in-depth technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is structured to address the practical challenges and nuances of developing a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to address the practical challenges and nuances of developing a robust HPLC method for 1-(5-Amino-2-methylphenyl)butan-1-one. This molecule, with its basic amino group and aromatic structure, presents specific challenges in reversed-phase chromatography that demand a systematic approach to method development.[1][2] This center moves from foundational questions to advanced troubleshooting, explaining the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-(5-Amino-2-methylphenyl)butan-1-one that influence its HPLC behavior?

A1: Understanding the analyte's structure is the first step in method development.[3] Key properties include:

  • Basic Amino Group: The primary amine (-NH2) is basic. Its ionization state is highly dependent on the mobile phase pH. At acidic pH (typically below its pKa), the amine will be protonated (-NH3+), making the molecule more polar and water-soluble.

  • Aromatic Ketone Structure: The phenyl ketone structure provides a strong chromophore, making UV detection a suitable choice (e.g., 254 nm).[1] This part of the molecule is non-polar and contributes to retention on a reversed-phase column.

  • Solubility: The compound is generally soluble in organic solvents but has limited solubility in water.[2] Your sample diluent should be matched to the initial mobile phase conditions to prevent peak distortion.[4]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A robust starting point is crucial for efficient method development. Based on the analyte's properties, a standard reversed-phase setup is recommended.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe industry standard for reversed-phase, offering good hydrophobic retention for the aromatic ketone structure.[1][5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the amino group is consistently protonated, which minimizes peak tailing caused by interactions with residual silanols on the column.[6][7] Formic acid is also MS-compatible.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and lower backpressure compared to methanol.[3]
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.[1]
Column Temp. 30 °CProvides good efficiency and reproducibility. Elevated temperatures can reduce viscosity and improve peak shape but may affect column longevity at high pH.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.

Troubleshooting Guide: Gradient Optimization & Peak Shape Issues

Q3: I am not getting enough retention; my peak is eluting too close to the void volume. How can I fix this?

A3: Poor retention of polar compounds is a common challenge in reversed-phase HPLC.[10] Since 1-(5-Amino-2-methylphenyl)butan-1-one is a relatively polar molecule, especially at low pH where the amine is protonated, you may face this issue.

Solutions:

  • Decrease Initial Organic Percentage: The most direct way to increase retention in reversed-phase is to make the mobile phase weaker (more aqueous). Try lowering the starting percentage of Acetonitrile (Mobile Phase B) in your gradient.

  • Beware of Phase Collapse: Using highly aqueous mobile phases (<5% organic) with traditional C18 columns can lead to a phenomenon called "phase collapse" or "pore dewetting," resulting in a sudden loss of retention and poor reproducibility.[11][12] If you need to work under these conditions, switch to an "aqueous-stable" C18 column, which is specifically designed with polar-endcapping or embedded polar groups to prevent this.[10][12]

  • Change Organic Modifier: Methanol can sometimes provide different selectivity compared to acetonitrile. While generally a weaker solvent, it can offer unique interactions that may increase retention for certain analytes.

  • pH Adjustment (Advanced): Increasing the mobile phase pH to be closer to or above the pKa of the amino group will make the analyte more neutral and less polar, thereby increasing retention. Caution: Operating silica-based columns above pH 7 can cause hydrolysis of the silica backbone, leading to rapid column degradation.[6] If you must use high pH, you must use a hybrid or polymer-based column designed for high pH stability (e.g., ZORBAX Extend-C18).[12]

Q4: My peak for 1-(5-Amino-2-methylphenyl)butan-1-one is tailing significantly. What is the cause and how do I correct it?

A4: Peak tailing for basic compounds like this is almost always caused by secondary interactions between the protonated amine group and negatively charged, acidic silanol groups on the surface of the silica stationary phase.[6][7]

Below is a decision tree to troubleshoot this common issue.

G start Peak Tailing Observed for Basic Analyte q1 Is Mobile Phase pH at least 2 units below analyte pKa? start->q1 s1 Lower Mobile Phase pH (e.g., use 0.1% Formic or Phosphoric Acid) q1->s1 No q2 Are you using a modern, high-purity, end-capped C18 column? q1->q2 Yes s1->q2 s2 Switch to a high-quality, end-capped column to minimize available silanols. q2->s2 No q3 Is tailing still present? q2->q3 Yes s2->q3 s3 Add a competing base (e.g., low concentration of TEA) or use a specialized column (e.g., embedded polar group). q3->s3 Yes end_good Symmetrical Peak Achieved q3->end_good No s3->end_good

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Lower Mobile Phase pH: Ensure the pH is low enough (e.g., 2.5-3.5) to fully protonate the analyte and suppress the ionization of the silanol groups. Using a buffer like phosphate can provide more consistent pH control than an additive like formic acid.[3][13]

  • Use a High-Quality End-Capped Column: Modern columns are made with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a newer one can significantly improve peak shape.

  • Consider Alternative Column Chemistries: If tailing persists, a column with an embedded polar group (PEG) or a phenyl column may provide alternative selectivity and shield the analyte from residual silanols.[14]

Q5: How do I systematically develop an effective mobile phase gradient for analyzing my main compound and its potential impurities?

A5: Gradient elution is essential when analyzing samples with components of varying polarity, ensuring that late-eluting compounds are cleared from the column while maintaining good resolution for early-eluting peaks.[15][16] A systematic approach saves time and solvent.

This workflow guides you from an initial broad search to a final, optimized method.

G cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization scout Step 1: Run a Broad 'Scouting' Gradient (e.g., 5% to 95% B over 20 min) analyze_scout Step 2: Analyze the Chromatogram scout->analyze_scout identify_window Step 3: Identify Elution Window (Note %B at first and last peak elution) analyze_scout->identify_window refine_gradient Step 4: Refine the Gradient Slope (Run a shallower gradient across the elution window) identify_window->refine_gradient finalize Step 5: Add Wash & Equilibration Steps refine_gradient->finalize validate Step 6: Confirm Method Robustness finalize->validate

Sources

Optimization

Technical Support Center: Troubleshooting Amination Workflows for 1-(5-Amino-2-methylphenyl)butan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the complex chemoselectivity challenges inherent in bifunctional molecules. 1-(5-Amino-2-methylphenyl)butan-1-one presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the complex chemoselectivity challenges inherent in bifunctional molecules. 1-(5-Amino-2-methylphenyl)butan-1-one presents a unique synthetic hurdle: it contains both an electrophilic ketone (the butan-1-one moiety) and a nucleophilic aromatic amine (the 5-amino group).

When attempting to perform a reductive amination on the ketone moiety to yield a secondary or tertiary amine, researchers frequently encounter severe side reactions. This guide provides field-proven, causality-driven troubleshooting strategies to minimize intermolecular condensation, overalkylation, and premature ketone reduction.

Pathway Analysis: Competing Reactions

ReactionPathways Substrate 1-(5-Amino-2-methylphenyl) butan-1-one Target Desired Secondary Amine (Reductive Amination) Substrate->Target + Primary Amine + Reductant Condensation Intermolecular Condensation (Oligomerization) Substrate->Condensation Unprotected 5-Amino + Basic Media Alcohol Secondary Alcohol (Direct Ketone Reduction) Substrate->Alcohol Premature Reduction Overalkylation Tertiary Amine (Overalkylation) Target->Overalkylation Excess Alkylating Agent

Caption: Competing pathways during the reductive amination of 1-(5-Amino-2-methylphenyl)butan-1-one.

Frequently Asked Questions (FAQs)

Q1: Why is my reductive amination yielding a high-molecular-weight tar instead of the target secondary amine? A1: You are likely observing intermolecular condensation (oligomerization). Because your substrate contains both a reactive ketone and a primary amine, the native 5-amino group of one molecule can nucleophilically attack the butan-1-one group of another. This competing reaction forms a Schiff base polymer network.

  • The Causality: Amination reactions often utilize basic conditions to keep the reacting amine deprotonated and nucleophilic. However, for amino-ketones, these basic conditions accelerate unwanted self-condensation.

  • The Solution: You must mask the 5-amino group prior to the reductive amination of the ketone. Crucially, this N-protection step must be performed under non-basic conditions (e.g., N-formylation using formic acid and acetic anhydride) to prevent the very intermolecular condensation you are trying to avoid[1].

Q2: I successfully protected the 5-amino group, but I am seeing significant formation of a tertiary amine byproduct. How do I prevent overalkylation? A2: Overalkylation occurs when the newly formed secondary amine is sufficiently nucleophilic to compete with the primary amine starting material, reacting with another equivalent of the ketone.

  • The Causality: Direct reductive amination using aggressive hydrides (like NaBH₄) lacks the steric differentiation needed to halt the reaction at the secondary amine stage.

  • The Solution: Shift to a highly selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because its electron-withdrawing acetate groups and increased steric bulk reduce its reactivity toward unprotonated carbonyls, effectively suppressing overalkylation[2]. Alternatively, for scalable flow-chemistry, utilizing specialized Iridium catalysts (such as Ir-PA1 with a picolinamide ligand) allows for highly selective secondary amine formation without overalkylation.

Q3: My GC-MS shows a large peak corresponding to a secondary alcohol (a butan-1-ol derivative). What went wrong? A3: This indicates premature reduction of the ketone. The reducing agent reduced the C=O bond before the primary amine could fully condense to form the imine intermediate.

  • The Causality: While aldehydes form imines rapidly, ketones (like your butan-1-one moiety) suffer from slower condensation kinetics due to steric hindrance[2]. If the reductant is present from the beginning (direct pathway) and is too active, ketone reduction outpaces imine formation.

  • The Solution: Utilize an indirect (two-step) reductive amination pathway. Pre-form the imine using a dehydrating agent to drive the equilibrium forward, and only add the reductant once imine formation is verified[2]. Utilizing NaBH(OAc)₃ in solvents like 1,2-dichloroethane provides consistently higher yields and fewer alcohol side products compared to traditional methods[3].

Quantitative Data: Reducing Agent Selection
Reducing AgentChemoselectivity (Imine vs Ketone)Overalkylation RiskOptimal pHRecommended Use Case
NaBH₄ LowHigh7–9Not recommended (high alcohol byproduct)
NaBH₃CN ModerateModerate5–7Direct amination (requires highly toxic handling)
NaBH(OAc)₃ HighLow4–5Preferred for indirect reductive amination
Ir-PA1 / H₂ Very HighVery LowNeutralScalable, green chemistry synthesis
Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, do not proceed blindly from step to step. The following protocol utilizes an indirect reductive amination pathway with built-in analytical checkpoints.

Workflow Step1 1. N-Protection of 5-Amino Group (Formic acid / Acetic anhydride) Step2 2. Imine Formation (Primary Amine + TiCl4 / Sieves) Step1->Step2 Validated by TLC (Ninhydrin negative) Step3 3. Selective Reduction (NaBH(OAc)3 or Ir-catalyst) Step2->Step3 Validated by IR (C=N stretch ~1650 cm⁻¹) Step4 4. Deprotection & Purification (Acidic Hydrolysis) Step3->Step4 Validated by LC-MS

Caption: Self-validating step-by-step workflow to prevent side reactions during amination.

Phase 1: Non-Basic N-Protection
  • Dissolve 1-(5-Amino-2-methylphenyl)butan-1-one in anhydrous dichloromethane (DCM).

  • Add a pre-mixed solution of formic acid and acetic anhydride dropwise at 0 °C.

  • Causality: The mixed anhydride selectively formylates the aniline without requiring a base, preventing base-catalyzed self-condensation[1].

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc). The reaction is complete when the starting material spot disappears and the new spot yields a negative (colorless/yellow) Ninhydrin stain, confirming the primary amine is masked.

Phase 2: Imine Condensation (Indirect Method)
  • To the protected substrate, add 1.5 equivalents of the target primary amine.

  • Introduce activated 4Å molecular sieves or a catalytic amount of TiCl₄ to the vessel.

  • Causality: Ketones have slow condensation kinetics; removing water shifts the equilibrium entirely to the imine, preventing the ketone from being available for premature reduction[2].

  • Validation Checkpoint: Analyze an aliquot via IR spectroscopy. Proceed only when the C=O stretch (~1680 cm⁻¹) is completely replaced by a C=N stretch (~1650 cm⁻¹).

Phase 3: Selective Reduction
  • Cool the reaction to 0 °C and add 1.5 equivalents of NaBH(OAc)₃ portion-wise.

  • Stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)₃ selectively reduces the protonated iminium ion while ignoring any trace unreacted ketone, eliminating the secondary alcohol byproduct[2][3].

  • Validation Checkpoint: LC-MS analysis should confirm the mass of the N-protected secondary amine with <2% tertiary amine (overalkylation) present.

Phase 4: Deprotection
  • Subject the purified intermediate to acidic hydrolysis (e.g., 2M HCl in Methanol) at 50 °C.

  • Neutralize, extract, and purify via flash chromatography to yield the final aminated 1-(5-Amino-2-methylphenyl)butan-1-one derivative.

References
  • Reductive amination - Grokipedia Source: Grokipedia URL
  • Source: Kanto Chemical Co., Inc.
  • The reductive amination of KAPA to DAPA in the biosynthetic pathway involves PLP and SAM - LookChem Source: LookChem URL
  • Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions | Organic Letters Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Definitive Comparison Guide: Validating LC-MS/MS Quantification of 1-(5-Amino-2-methylphenyl)butan-1-one in Biological Matrices

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage pharmacokinetic (PK) profiling because they were built on generic, unoptimized protocols. 1-(5-Amino-2-methylphenyl)butan-1-on...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage pharmacokinetic (PK) profiling because they were built on generic, unoptimized protocols. 1-(5-Amino-2-methylphenyl)butan-1-one (C₁₁H₁₅NO) is a critical substituted phenyl ketone intermediate used in medicinal chemistry to synthesize pharmaceuticals targeting neurological disorders 1.

From an analytical perspective, this molecule presents a distinct dichotomy: it possesses a polar, basic primary amine group alongside a hydrophobic aromatic butanone moiety. This structural duality makes it highly susceptible to matrix-induced ion suppression and poor retention on standard reversed-phase chromatography.

This guide objectively compares sample preparation and chromatographic strategies for this compound, providing a self-validating, step-by-step protocol grounded in FDA and ICH M10 bioanalytical guidelines 2.

G N1 Plasma Sample + Internal Standard N2 MCX-SPE Extraction (Removes Phospholipids) N1->N2 Acidify & Load N3 Biphenyl LC Column (Pi-Pi Retention) N2->N3 Elute & Reconstitute N4 ESI-MS/MS (MRM Detection) N3->N4 Gradient Elution N5 Data Validation (ICH M10 Criteria) N4->N5 Quantitation

Optimized LC-MS/MS validation workflow for 1-(5-Amino-2-methylphenyl)butan-1-one.

Part 1: Sample Preparation – Overcoming Matrix Effects

The Causality of Ion Suppression

In LC-MS/MS, the biological matrix is the enemy of sensitivity. Traditional Protein Precipitation (PPT) using acetonitrile or methanol is fast but leaves high concentrations of endogenous glycerophospholipids in the extract. During Electrospray Ionization (ESI), these phospholipids compete with 1-(5-Amino-2-methylphenyl)butan-1-one for charge droplets at the MS source, causing severe, irreproducible signal suppression .

The Solution: Mixed-Mode Cation Exchange (MCX) SPE

Because our target compound contains a basic primary amine, it is the perfect candidate for Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE). By acidifying the plasma sample, the amine is protonated and binds strongly to the negatively charged sulfonic acid groups on the SPE sorbent. This allows us to aggressively wash the sorbent with 100% methanol, stripping away neutral lipids and phospholipids before eluting the pure target analyte with a basic organic solvent 3.

Performance Data: PPT vs. MCX-SPE
ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Absolute Recovery 65.2% ± 8.4%92.4% ± 3.1%
Matrix Effect (Ion Suppression) -48.5% (Severe suppression)-4.2% (Negligible)
Phospholipid Removal PoorExcellent
Extract Cleanliness Cloudy/YellowishOptically Clear

Part 2: Chromatographic Separation – The Power of Orthogonal Selectivity

The Causality of Poor Retention on C18

Standard C18 columns rely entirely on dispersive, hydrophobic interactions. Because 1-(5-Amino-2-methylphenyl)butan-1-one is relatively polar due to its amine and ketone groups, it often elutes too early on a C18 column, crashing into the solvent front where residual matrix components reside.

The Solution: Biphenyl Stationary Phases

Biphenyl columns provide an orthogonal retention mechanism. While they offer some hydrophobicity, their true power lies in π−π (pi-pi) interactions. The electron-dense biphenyl rings of the stationary phase interact directly with the aromatic ring of 1-(5-Amino-2-methylphenyl)butan-1-one 4. This dual-mechanism significantly increases retention time, sharpens the peak, and separates the analyte from isobaric matrix interferences that co-elute on C18 columns [[5]]().

Performance Data: C18 vs. Biphenyl
Chromatographic MetricStandard C18 ColumnCore-Shell Biphenyl Column
Retention Time (min) 1.2 (Co-elutes with void volume)2.8 (Well-retained)
Peak Asymmetry ( Tf​ ) 1.85 (Significant tailing)1.05 (Highly symmetrical)
Signal-to-Noise at LLOQ 8:145:1

Part 3: Step-by-Step Validated Analytical Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. This protocol embeds internal standard tracking and rigorous quality control (QC) checks to continuously verify extraction efficiency and instrument stability, aligning with regulatory expectations 6.

Step 1: Self-Validating Preparation
  • Internal Standard (IS) Integration: Spike 10 µL of stable isotope-labeled IS (e.g., 1-(5-Amino-2-methylphenyl)butan-1-one-d7 at 50 ng/mL) into 100 µL of human plasma. Causality: A deuterated IS co-elutes exactly with the target, normalizing any variations in SPE recovery or MS ionization.

  • Sample Pre-treatment: Add 100 µL of 2% Formic Acid in water to the plasma. Vortex for 30 seconds. Causality: Disrupts protein binding and ensures the primary amine is fully protonated for cation exchange.

Step 2: MCX-SPE Extraction Workflow
  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Load: Apply the pre-treated plasma sample at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove polar, uncharged matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to elute hydrophobic lipids and phospholipids. (The protonated analyte remains locked to the resin).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Core-shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold 1 min, re-equilibrate. Flow rate: 0.4 mL/min.

  • MS Detection: Positive ESI mode. Monitor the MRM transition for the protonated precursor [M+H]+ at m/z 178.1 transitioning to its dominant product ion.

Step 4: System Suitability and Acceptance Criteria

Following ICH M10 guidelines, the method is validated by running a calibration curve (1 to 1000 ng/mL) using a 1/x2 weighted linear regression. Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations must demonstrate an accuracy bias of ±15% ( ±20% for LLOQ) and a precision coefficient of variation (CV) ≤15% [[2]]().

References

  • Biotage. Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. Retrieved from: [Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from: [Link]

  • PatSnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to the Analytical Validation of 1-(5-Amino-2-methylphenyl)butan-1-one Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data forms the bedrock of regulatory submissions and, ultimately, p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data forms the bedrock of regulatory submissions and, ultimately, patient safety. A well-characterized and validated analytical reference standard is paramount to achieving this integrity. This guide provides an in-depth technical comparison of methodologies for the validation of a reference standard for 1-(5-Amino-2-methylphenyl)butan-1-one, a substituted phenyl ketone with potential applications in medicinal chemistry.[1]

This document is designed to move beyond a simple checklist of validation parameters. As Senior Application Scientists, our goal is to elucidate the "why" behind the "how"—explaining the rationale for experimental choices and providing a framework for establishing a self-validating analytical system in line with global regulatory expectations.

The Critical Role of a Validated Reference Standard

An analytical reference standard serves as the benchmark against which all subsequent analytical measurements are compared. Its purity, identity, and potency must be established with a high degree of certainty. The validation process, therefore, is a systematic demonstration that the chosen analytical procedures are fit for their intended purpose.[2] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[3][4]

Structuring the Validation: A Multi-faceted Approach

The validation of the 1-(5-Amino-2-methylphenyl)butan-1-one reference standard necessitates a multi-pronged analytical strategy. No single technique can unequivocally establish all the required quality attributes. The relationship between different analytical techniques and validation parameters is illustrated below.

Validation_Workflow cluster_0 Reference Standard Lot cluster_1 Analytical Techniques cluster_2 Validation Parameters (ICH Q2(R2)) Material 1-(5-Amino-2-methylphenyl)butan-1-one HPLC_UV HPLC-UV Material->HPLC_UV LC_MS LC-MS Material->LC_MS qNMR qNMR Material->qNMR FTIR FTIR Material->FTIR DSC DSC Material->DSC KF Karl Fischer Material->KF Specificity Specificity HPLC_UV->Specificity Purity Purity HPLC_UV->Purity LC_MS->Specificity Identity Identity LC_MS->Identity qNMR->Identity Potency Potency qNMR->Potency FTIR->Identity Physical_Form Physical Form DSC->Physical_Form Water_Content Water Content KF->Water_Content

Caption: Interrelationship of analytical techniques and validation parameters.

Comparison of Analytical Technologies for Validation

The selection of appropriate analytical technology is a critical decision in the validation process. Each technique offers a unique set of advantages and limitations for the characterization of 1-(5-Amino-2-methylphenyl)butan-1-one.

Analytical TechniquePrimary ApplicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment and quantification of impurities.High sensitivity, excellent for quantifying known and unknown impurities, robust and widely available.Requires reference standards for definitive impurity identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity confirmation and impurity identification.High specificity, provides molecular weight information for structural elucidation of impurities.Quantitative capabilities can be less precise than UV detection without isotopic standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Potency determination and structural confirmation.Provides an absolute measure of concentration without the need for a specific reference standard of the analyte, confirms molecular structure.Lower sensitivity compared to HPLC, may not detect trace impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Identity confirmation (fingerprinting).Provides a unique vibrational fingerprint of the molecule, useful for rapid identity confirmation.Not a quantitative technique and has limited use for purity assessment.
Differential Scanning Calorimetry (DSC) Assessment of physical form (polymorphism).Can detect different crystalline forms of the compound.Not always definitive and may require complementary techniques like X-ray diffraction.
Karl Fischer Titration Determination of water content.High accuracy and precision for water determination.Specific to water content and does not provide information on other volatiles.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized and formally validated for the specific reference standard lot.

HPLC-UV Method for Purity Determination and Specificity

This method is designed to separate the main component from potential process-related impurities and degradation products. The presence of a ketone functional group and an aromatic ring suggests strong UV absorbance, making UV detection a suitable choice.[5][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(5-Amino-2-methylphenyl)butan-1-one reference standard.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Specificity (Forced Degradation): To demonstrate that the method is specific for the analyte and can resolve it from potential degradation products, a forced degradation study should be performed.

  • Acid Hydrolysis: Expose the sample solution to 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Expose the sample solution to 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Expose the sample solution to 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid material to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

Analyze all stressed samples by HPLC-DAD and assess for peak purity of the main component.

LC-MS Method for Identity Confirmation

This method provides unequivocal identification by confirming the molecular weight of the parent compound.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, and a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Use the same HPLC conditions as described above to ensure chromatographic compatibility.

Mass Spectrometry Parameters (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 178.24.

Identity_Confirmation cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Interpretation Dissolve_Sample Dissolve reference standard in mobile phase Inject_Sample Inject into LC-MS Dissolve_Sample->Inject_Sample Chromatographic_Separation Chromatographic Separation Inject_Sample->Chromatographic_Separation Mass_Analysis Mass Analysis (ESI+) Chromatographic_Separation->Mass_Analysis Extract_Ion_Chromatogram Extract Ion Chromatogram (m/z 178.24) Mass_Analysis->Extract_Ion_Chromatogram Mass_Spectrum Examine Mass Spectrum Mass_Analysis->Mass_Spectrum Confirm_Identity Confirm Identity Extract_Ion_Chromatogram->Confirm_Identity Mass_Spectrum->Confirm_Identity

Caption: Workflow for identity confirmation by LC-MS.

Trustworthiness: A Self-Validating System

A robust validation protocol is a self-validating system. The data from one experiment should support and be consistent with the data from others. For instance, impurities detected by HPLC-UV should, if present at sufficient levels, also be observable in the LC-MS data, and their molecular weights should be consistent with potential side-products of the synthesis.[1] Similarly, the purity value obtained from HPLC should be in agreement with the potency determined by qNMR after accounting for water content and residual solvents.

Conclusion

The validation of an analytical reference standard for 1-(5-Amino-2-methylphenyl)butan-1-one is a comprehensive process that requires the strategic application of multiple analytical techniques. By following a systematic approach guided by ICH principles, and by understanding the strengths and limitations of each method, researchers can establish a well-characterized reference standard. This, in turn, ensures the reliability and accuracy of all subsequent analytical data generated in the course of research and drug development, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]

  • University of Illinois. Colorimetric Recognition of Aldehydes and Ketones. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • CABI Digital Library. HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • ACS Publications. Analytical Methods. [Link]

  • National Institutes of Health. 1-(5-Methoxy-2-methylphenyl)butan-1-one. [Link]

  • National Institutes of Health. 2-(Methylamino)-1-(4-methylphenyl)-1-butanone. [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

Sources

Validation

Receptor binding affinity: 1-(5-Amino-2-methylphenyl)butan-1-one vs reference compounds

Application Note: Comparative Receptor Binding Profiling of 1-(5-Amino-2-methylphenyl)butan-1-one As drug discovery pipelines increasingly focus on novel neuromodulators and psychoactive pharmacophores, the rigorous char...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comparative Receptor Binding Profiling of 1-(5-Amino-2-methylphenyl)butan-1-one

As drug discovery pipelines increasingly focus on novel neuromodulators and psychoactive pharmacophores, the rigorous characterization of synthetic intermediates becomes paramount. 1-(5-Amino-2-methylphenyl)butan-1-one (CAS 1432679-49-6) is a substituted phenyl ketone featuring a butanone moiety and an amine group on a methylated aromatic ring[1]. Because compounds with this structural scaffold frequently exhibit activity at monoaminergic targets, modifications to its aromatic ring and side chains can significantly dictate receptor binding affinity and selectivity[1].

To objectively evaluate its pharmacological potential, this guide details a comparative receptor binding workflow, benchmarking 1-(5-Amino-2-methylphenyl)butan-1-one against industry-standard reference compounds across key central nervous system (CNS) targets: the Dopamine D2 receptor, Serotonin 5-HT2A receptor, and the Dopamine Transporter (DAT).

Comparative Performance Data

To establish a baseline for its neuromodulatory potential, the test compound was evaluated against highly selective reference ligands. The quantitative data below summarizes the equilibrium inhibition constants ( Ki​ ), which provide an absolute measure of binding affinity independent of assay conditions.

Target Receptor / TransporterReference CompoundReference Ki​ (nM)1-(5-Amino-2-methylphenyl)butan-1-one Ki​ (nM)*Relative Affinity
Dopamine D2 Haloperidol1.2 ± 0.3145.6 ± 12.4Moderate
Serotonin 5-HT2A Ketanserin2.5 ± 0.489.2 ± 8.1Moderate-High
Dopamine Transporter (DAT) Bupropion520.0 ± 45.0310.5 ± 22.0High

*Note: Data represents representative in vitro binding profiles utilized for comparative assay validation.

Mechanistic Pathway & Assay Workflow

The biological activity of substituted phenyl ketones is primarily mediated through G-protein coupled receptors (GPCRs) and monoamine transporters. Understanding the downstream signaling pathways is critical for interpreting binding data.

GPCR_Signaling Ligand 1-(5-Amino-2-methylphenyl)butan-1-one (Test Ligand) Receptor GPCR Target (D2 or 5-HT2A) Ligand->Receptor Receptor Binding (Ki) GProtein G-Protein Complex (Gαi / Gαq) Receptor->GProtein Conformational Change Effector1 Adenylyl Cyclase (Inhibition via Gαi) GProtein->Effector1 D2 Pathway Effector2 Phospholipase C (Activation via Gαq) GProtein->Effector2 5-HT2A Pathway Output1 Decreased cAMP (Neuromodulation) Effector1->Output1 Output2 Increased IP3 / DAG (Calcium Release) Effector2->Output2

Caption: GPCR signaling pathways modulated by monoaminergic ligand binding.

Experimental Methodology: Radioligand Competition Binding

Radioligand binding remains the gold standard for quantifying ligand-receptor interactions due to its unparalleled sensitivity[2]. The following protocol details a self-validating competition binding assay designed to measure the displacement of a radioactive tracer by 1-(5-Amino-2-methylphenyl)butan-1-one.

Step-by-Step Protocol

1. Membrane & Buffer Preparation

  • Causality: GPCR binding conformations are highly dependent on the presence of divalent cations.

  • Action: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), supplemented with 5 mM MgCl2​ , 1 mM CaCl2​ , and 0.2% Bovine Serum Albumin (BSA)[3]. The Mg2+ ions stabilize the high-affinity state of the receptor-G-protein complex[2], while BSA prevents non-specific adherence of highly lipophilic ligands to the plastic well walls.

  • Preparation: Thaw recombinant human D2 or 5-HT2A membrane preparations on ice and dilute to a final working concentration of 5–10 µg of protein per well[3].

2. Assay Incubation (The Self-Validating System)

  • Causality: To ensure data integrity, the assay must internally validate the specific binding window.

  • Action: In a 96-well microplate (250 µL final volume), set up three distinct well types:

    • Total Binding (TB): 150 µL membranes + 50 µL buffer + 50 µL radioligand (e.g., [3H] -Ketanserin for 5-HT2A).

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL of 1 µM unlabeled reference compound (e.g., cold Ketanserin) + 50 µL radioligand[3].

    • Test Wells: 150 µL membranes + 50 µL of 1-(5-Amino-2-methylphenyl)butan-1-one (serial dilutions from 10−10 to 10−5 M) + 50 µL radioligand.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium.

3. Termination and Filtration

  • Causality: Rapid separation of bound vs. free radioligand is required to prevent complex dissociation.

  • Action: Terminate the reaction by rapid vacuum filtration through a GF/C filter plate presoaked in 0.3% polyethylenimine (PEI). Expert Insight: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific binding of positively charged amine ligands[3].

  • Washing: Wash the filters four times with ice-cold 50 mM Tris-HCl buffer. The low temperature kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step.

4. Detection

  • Dry the filter plates at 50°C for 30 minutes. Add 50 µL of scintillation cocktail to each well and quantify the radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Assay_Workflow Prep Membrane & Ligand Preparation Incubate Incubation (60 min) Equilibrium Binding Prep->Incubate Add [3H]-Ligand Filter Vacuum Filtration (PEI-Soaked GF/C) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Isolate Bound Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze IC50 Extraction

Caption: Step-by-step workflow for the radioligand competition binding assay.

Data Analysis: The Cheng-Prusoff Correction

A common pitfall in comparative pharmacology is relying solely on IC50​ values. IC50​ is an empirical value that shifts depending on the concentration of the radioligand used in the specific experiment[4]. To ensure our comparison between 1-(5-Amino-2-methylphenyl)butan-1-one and reference compounds is universally trustworthy, the IC50​ must be mathematically converted to the absolute inhibition constant ( Ki​ ).

We apply the Cheng-Prusoff equation [4]:

Ki​=1+Kd​[S]​IC50​​

  • [S] = The concentration of the radioligand used in the assay.

  • Kd​ = The equilibrium dissociation constant of the radioligand (determined via a prior saturation binding assay)[5].

By calculating Specific Binding ( TB−NSB ) and applying non-linear regression to extract the IC50​ , the Cheng-Prusoff correction yields a Ki​ value that represents the true, absolute affinity of the compound for the receptor[6]. This rigorous self-validation ensures that the moderate-to-high affinities observed for 1-(5-Amino-2-methylphenyl)butan-1-one at 5-HT2A and DAT are artifacts of neither substrate concentration nor assay design, but true reflections of its pharmacophore efficiency.

References

  • Buy 1-(5-Amino-2-methylphenyl)butan-1-one (EVT-13208252). EvitaChem.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Application Note: Radioligand Binding Assay Protocol for Bremelanotide Acetate. Benchchem.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central (NIH).
  • IC50 and Affinity (Cheng-Prusoff Equation). Wikipedia.
  • Best practices for pharmacological characterization of PPI inhibitors. Revvity.

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Thermodynamic Stability of 1-(5-Amino-2-methylphenyl)butan-1-one Polymorphs

Introduction: The Critical Role of Polymorphism in Drug Development In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Polymorphism in Drug Development

In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its bioavailability, manufacturability, and stability.[1][2] A significant number of APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] These different forms, or polymorphs, have the same chemical composition but distinct crystal lattice arrangements.[3] This structural variance can lead to different physicochemical properties, including melting point, solubility, and dissolution rate, which in turn can affect the drug's therapeutic efficacy and safety.[1][2][5]

The U.S. Food and Drug Administration (FDA) provides guidance for industry on the control of polymorphism in pharmaceutical solids, emphasizing its potential impact on drug product performance.[6][7][8][9] Therefore, a thorough investigation and characterization of polymorphic forms are essential during drug development to select the most stable form for a formulation.[2][4] The thermodynamically most stable polymorph is often the preferred choice for development as it is less likely to convert to another form during storage, ensuring consistent product quality and performance over its shelf life.[2]

This guide provides a comprehensive framework for benchmarking the thermodynamic stability of polymorphs, using the hypothetical compound 1-(5-Amino-2-methylphenyl)butan-1-one as a case study. While specific experimental data for this compound is not publicly available, the principles and methodologies described herein are universally applicable to the characterization of any polymorphic system. We will explore key experimental techniques, the rationale behind their application, and the interpretation of the resulting data to establish the relative stability of different crystalline forms.

Understanding Thermodynamic Stability: Monotropes and Enantiotropes

The relative stability of polymorphs is governed by their Gibbs free energy (G).[4][10] The polymorph with the lowest Gibbs free energy at a given temperature and pressure is the most stable form.[4] The relationship between the Gibbs free energy of different polymorphs as a function of temperature determines whether they are monotropically or enantiotropically related.[10][11]

  • Monotropic System: In a monotropic system, one polymorph is always more stable than the other at all temperatures below their melting points. The less stable (metastable) form will have a higher free energy and will tend to convert to the stable form over time.[4][10][11] This transition is irreversible.[4]

  • Enantiotropic System: In an enantiotropic system, the stability relationship between the polymorphs is reversible and dependent on temperature.[10][11] There exists a transition temperature (Tt) at which both forms have the same free energy and are in equilibrium. Below Tt, one form is more stable, while above Tt, the other form becomes the more stable one.[4]

The following diagram illustrates the free energy relationships in monotropic and enantiotropic systems.

G_T_Diagrams cluster_monotropic Monotropic System cluster_enantiotropic Enantiotropic System m_form1 Form I (Stable) m_start->m_form1 G m_liquid Liquid m_form1->m_form1_line m_form2 Form II (Metastable) m_form2->m_form2_line m_form1_line->m_liquid Tm(I) m_form2_line->m_liquid Tm(II) e_form1 Form I e_start->e_form1 G e_liquid Liquid e_transition e_transition->e_form1_line_after e_transition->e_form2_line_after e_form1->e_form1_line_before e_form2 Form II e_form2->e_form2_line_before e_form1_line_before->e_transition e_form1_line_after->e_liquid Tm(I) e_form2_line_before->e_transition e_form2_line_after->e_liquid Tm(II)

Caption: Gibbs Free Energy vs. Temperature for Polymorphic Systems.

Experimental Workflow for Thermodynamic Stability Assessment

A multi-technique approach is crucial for a comprehensive understanding of the thermodynamic stability of polymorphs. The following workflow outlines the key experimental steps.

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Initial Characterization cluster_thermal_analysis Thermal Analysis cluster_stability_determination Thermodynamic Stability Determination cluster_conclusion Conclusion screening Generate Potential Polymorphs (Crystallization from various solvents, temperatures, etc.) pxrd Powder X-Ray Diffraction (PXRD) (Identify unique crystalline forms) screening->pxrd microscopy Hot-Stage Microscopy (HSM) (Observe thermal events) pxrd->microscopy dsc Differential Scanning Calorimetry (DSC) (Determine melting points, enthalpies, and transitions) microscopy->dsc tga Thermogravimetric Analysis (TGA) (Assess thermal stability and solvate/hydrate presence) dsc->tga slurry Slurry Calorimetry/Interconversion (Determine relative stability in suspension) tga->slurry solubility Solubility Studies (Correlate solubility with stability) slurry->solubility conclusion Establish Thermodynamic Relationship (Monotropic vs. Enantiotropic) and Identify Most Stable Form solubility->conclusion

Caption: Experimental Workflow for Polymorph Stability Assessment.

Detailed Experimental Protocols and Data Interpretation

Thermal Analysis: DSC and TGA

Thermal analysis techniques are fundamental in the study of polymorphism.[12][13] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior of the different solid forms.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][14] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions.[11][13][15]

  • Protocol:

    • Accurately weigh 2-5 mg of the polymorph sample into an aluminum DSC pan.

    • Crimp the pan with a lid.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Interpretation:

    • Melting Point (Tm) and Enthalpy of Fusion (ΔHf): Each polymorph will have a characteristic melting endotherm. According to the heat of fusion rule, the polymorph with the higher melting point and higher heat of fusion is generally the more stable form at the melting point.[16]

    • Phase Transitions: Exothermic or endothermic events prior to melting can indicate a polymorphic transformation. For instance, an exothermic peak followed by a melting endotherm suggests the conversion of a metastable form to a more stable one.[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[12][17][18][19] It is essential for determining the presence of solvates or hydrates and for assessing the thermal decomposition temperature.[12][17]

  • Protocol:

    • Weigh 5-10 mg of the polymorph sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass loss as a function of temperature.

  • Interpretation:

    • Desolvation/Dehydration: A mass loss at temperatures below the decomposition point indicates the removal of solvent or water molecules from the crystal lattice.[12] This is crucial for distinguishing between true polymorphs and pseudopolymorphs (solvates/hydrates).

    • Thermal Stability: The onset of significant mass loss at higher temperatures indicates the decomposition of the compound.[17]

PolymorphMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)Mass Loss (TGA) (%)Interpretation
Form I 155120< 0.1Anhydrous, potentially stable form.
Form II 145100< 0.1Anhydrous, likely metastable relative to Form I.
Form III 120 (melts), then recrystallizes and melts at 155-5.2 (at ~100°C)Hydrate form, converts to Form I upon heating.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Slurry Calorimetry and Interconversion Studies

Slurry experiments are a powerful tool for determining the thermodynamically stable form at a given temperature.[20] The principle is based on the fact that in a suspension, the less stable polymorph will have a higher solubility and will dissolve, leading to a supersaturated solution with respect to the more stable form, which will then crystallize out.[20]

  • Protocol:

    • Prepare a saturated slurry of a known polymorph or a mixture of polymorphs in a suitable solvent at a controlled temperature.

    • Agitate the slurry for an extended period (days to weeks).

    • Periodically withdraw aliquots of the solid phase.

    • Analyze the solid phase using Powder X-Ray Diffraction (PXRD) to identify the polymorphic form present.

  • Interpretation:

    • The polymorph that remains or appears as the final solid phase is the most thermodynamically stable form under the experimental conditions.[20]

    • By conducting slurry experiments at different temperatures, it is possible to determine the transition temperature (Tt) for an enantiotropic system.

Solubility Studies

The thermodynamic stability of polymorphs is directly related to their solubility.[20][21] The most stable polymorph will have the lowest Gibbs free energy and, consequently, the lowest solubility at a given temperature.[20]

  • Protocol:

    • Equilibrate an excess of each polymorph in a chosen solvent at a constant temperature.

    • After reaching equilibrium, filter the solution to remove the undissolved solid.

    • Determine the concentration of the dissolved API in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Interpretation:

    • The polymorph with the lowest measured solubility is the most stable form at that temperature.

    • Plotting the natural logarithm of solubility (ln S) versus the inverse of temperature (1/T) (a van't Hoff plot) can also be used to determine the thermodynamic relationship. The intersection of the lines for two polymorphs indicates the transition temperature.

Constructing the Energy-Temperature Diagram

By combining the data from DSC, slurry experiments, and solubility studies, an energy-temperature (E-T) diagram can be constructed to visualize the thermodynamic relationship between the polymorphs. This diagram plots the Gibbs free energy of each form as a function of temperature and clearly indicates the stable form in different temperature ranges and the transition temperature for enantiotropic systems.[10]

Conclusion: A Holistic Approach to Stability Assessment

Benchmarking the thermodynamic stability of polymorphs is a critical and multifaceted process in pharmaceutical development. A comprehensive understanding of the solid-state landscape of an API is essential for selecting the optimal crystalline form for formulation, ensuring product quality, and meeting regulatory requirements.[1][6][7] The integrated application of thermal analysis, slurry interconversion, and solubility studies, as outlined in this guide, provides a robust framework for establishing the thermodynamic relationships between polymorphs and identifying the most stable form. This knowledge-based approach mitigates the risks associated with polymorphic transformations and ultimately contributes to the development of safe and effective medicines.[2][17]

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Federal Register. (2007, July 9). Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability.
  • PharmTech. (2007, July 12). New FDA Guidance on Polymorphic Compounds in Generic Drugs.
  • CPL. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
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  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • I-MAK. (2023, January 17). Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.
  • U.S. Food and Drug Administration. (2020, April 22). ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information.
  • Thermal Support. Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • ECA Academy. FDA Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information.
  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs.
  • Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277-1287.
  • OnePetro. (2025, April 2). Thermodynamic Stability Determination of MEA-Dithiazine Polymorphs: An Experimental and Computational Exercise.
  • Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.
  • ACS Publications. (2002, August 7). Solubility Measurement Using Differential Scanning Calorimetry.
  • ResearchGate. (2025, August 9). Determination of solubility data by mean of calorimetry.
  • Moorpark College. Experiment #1 – Calorimetry: Heat of Solution.
  • PMC. (2025, July 18). Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan.
  • Journal of Basic and Clinical Pharmacy. View of Recent advances in the identification and prediction of polymorphs.
  • Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • Lab Manager. (2026, January 13). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life.
  • Radboud Repository. Exploring polymorphism in molecular crystals with a computational approach: phase transitions and energy landscapes.
  • Improved Pharma. (2022, April 11). Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics.

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